Quinolin-5(8H)-one
Description
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Structure
3D Structure
Properties
CAS No. |
749842-56-6 |
|---|---|
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
8H-quinolin-5-one |
InChI |
InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-3,5-6H,4H2 |
InChI Key |
YLYXZXKFECHSJS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(=O)C2=C1N=CC=C2 |
Origin of Product |
United States |
Quinolin-5(8H)-one: A Comprehensive Technical Guide on Structural Dynamics, Physicochemical Properties, and Experimental Workflows
Executive Summary
As a Senior Application Scientist, I approach the characterization and synthesis of novel scaffolds not merely as a sequence of chemical transformations, but as a dynamic system of thermodynamic balances and kinetic controls. Quinolin-5(8H)-one (CAS No. 749842-56-6) represents a highly specialized structural isomer within the quinolone family[1]. This whitepaper deconstructs its unique physicochemical properties, details a self-validating synthetic methodology, and explores its pharmacological potential as a covalent warhead in targeted drug discovery.
Structural Dynamics & Tautomeric Isolation
Unlike traditional quinolines that boast a fully delocalized 10-pi electron aromatic system, Quinolin-5(8H)-one features a localized enone system in its carbocyclic ring[1]. This structural configuration leads to a deliberate loss of aromaticity in the carbocyclic ring, while the fused pyridine ring retains its aromatic character[1].
Causality: Why is this partial loss of aromaticity critical? The disruption of full delocalization fundamentally alters the molecule's HOMO-LUMO gap. The resulting α,β -unsaturated ketone (enone) system—comprising the C5 carbonyl conjugated with the C6=C7 double bond—acts as a highly reactive, electron-deficient center. This makes the scaffold a prime candidate for nucleophilic attacks, a property highly sought after in the design of irreversible kinase inhibitors.
Physicochemical Profiling
Understanding the physicochemical boundaries of Quinolin-5(8H)-one is critical for predicting its behavior in both synthetic and biological systems. The data summarized below highlights its viability as a lead fragment in Fragment-Based Drug Discovery (FBDD)[2],[3].
| Property | Value | Causality / Implication |
| CAS Number | 749842-56-6 | Unique identifier for the specific 5(8H)-one structural isomer[2]. |
| Molecular Formula | C9H7NO | Indicates a degree of unsaturation consistent with one aromatic ring and one enone[2]. |
| Molecular Weight | 145.16 g/mol | Low molecular weight allows for high ligand efficiency metrics during optimization[2]. |
| TPSA | 29.4 Ų | Excellent membrane permeability; crosses the blood-brain barrier (BBB) efficiently[3]. |
| H-Bond Acceptors | 2 (N, O) | Facilitates critical anchoring interactions with kinase hinge regions[3]. |
| H-Bond Donors | 0 | Prevents self-aggregation, significantly improving aqueous solubility[3]. |
Synthetic Methodology & Kinetic Control
Synthesizing Quinolin-5(8H)-one requires precise kinetic control to prevent the complete aromatization of the carbocyclic ring into the more thermodynamically stable 5-hydroxyquinoline tautomer.
Protocol: Controlled Synthesis and Isolation of Quinolin-5(8H)-one
Objective: To synthesize the target compound via selective dehydrogenation of 7,8-dihydroquinolin-5(6H)-one, strictly avoiding over-oxidation. Self-Validating System: This protocol utilizes a solvent-driven precipitation mechanism. The reduced byproduct (DDQH2) is insoluble in the chosen solvent, meaning the physical appearance of a precipitate acts as a real-time, visual validation of the reaction's progress.
-
Step 1: Pre-reaction Setup. Dissolve 10 mmol of 7,8-dihydroquinolin-5(6H)-one in 50 mL of anhydrous toluene.
-
Causality: Toluene is chosen as an aprotic, non-polar solvent because it stabilizes the transition state of the hydride transfer and forces the precipitation of the reduced DDQH2 byproduct.
-
-
Step 2: Reagent Addition. Add 1.05 equivalents (10.5 mmol) of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) portion-wise over 30 minutes at 0°C.
-
Causality: The low temperature kinetically suppresses the secondary oxidation of the C8 methylene group. The strict stoichiometric control prevents the formation of the fully aromatic 5-hydroxyquinoline byproduct.
-
-
Step 3: Reaction Monitoring. Monitor the reaction via UV-Vis spectroscopy.
-
Self-Validation: The formation of the C6=C7 double bond extends the conjugation of the system, resulting in a distinct bathochromic shift. The stabilization of this shifted λmax confirms reaction completion without the need for immediate LC-MS.
-
-
Step 4: Quenching and Filtration. Filter the cold reaction mixture through a Celite pad.
-
Causality: Because DDQH2 is insoluble in cold toluene, filtration instantly removes >95% of the byproduct, effectively self-purifying the mixture and validating the solvent choice.
-
-
Step 5: Purification & Characterization. Concentrate the filtrate and purify via flash chromatography (Silica gel, Hexane/Ethyl Acetate 7:3). Confirm the structure via 1H-NMR, ensuring the presence of the C6-C7 alkene protons (AB spin system, δ 6.2 - 7.0 ppm) and the intact C8 methylene protons ( δ 3.5 ppm).
Synthetic workflow and self-validating analytical steps for Quinolin-5(8H)-one.
Pharmacological Potential: Covalent Warhead Dynamics
In modern drug development, Quinolin-5(8H)-one serves as an exceptional scaffold for Targeted Covalent Inhibitors (TCIs). The structural loss of aromaticity in the carbocyclic ring creates a highly reactive enone[1].
Causality: When this molecule enters the active site of a target kinase, the pyridine nitrogen forms a reversible hydrogen bond with the kinase hinge region. This initial anchoring precisely aligns the electron-deficient C6 position of the enone with a nucleophilic cysteine residue on the protein. The resulting Michael addition forms an irreversible covalent bond, permanently silencing the target protein and blocking downstream signaling cascades.
Proposed covalent binding mechanism of Quinolin-5(8H)-one via Michael addition.
References
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Title: Quinolin-5(8H)-one | 749842-56-6 Source: Benchchem URL: 1
-
Title: Quinolin-5(8H)-one | 749842-56-6 (Properties) Source: Benchchem URL: 2
-
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The Quinolin-5(8H)-one Scaffold: A Technical Whitepaper on Pharmacodynamics, Toxicity, and Experimental Validation
Executive Summary
Quinolin-5(8H)-one (CAS 749842-56-6) represents a highly specialized structural isomer within the oxoquinoline family[1]. While fully aromatic quinolines dominate early-stage drug discovery, the partially saturated, keto-bearing quinolin-5(8H)-one scaffold offers a unique chemical space. In physiological environments, this molecule exists in a dynamic tautomeric equilibrium with 5-hydroxyquinoline and serves as a direct precursor to the highly redox-active quinoline-5,8-diones[2].
This whitepaper synthesizes the pharmacological properties, toxicity profiles, and mechanistic pathways of the quinolin-5(8H)-one architecture. Furthermore, it provides field-proven, self-validating experimental protocols designed to rigorously evaluate these compounds in preclinical pipelines.
Chemical Architecture & Tautomeric Dynamics
The pharmacological utility of quinolin-5(8H)-one is fundamentally driven by its structural plasticity. The keto form (quinolin-5(8H)-one) and its enol tautomer (5-hydroxyquinoline) readily interconvert depending on the solvent dielectric constant and local pH.
In the liver, Cytochrome P450 (CYP450) enzymes readily oxidize this scaffold into quinoline-5,8-dione[2]. This oxidized metabolite is a potent pharmacophore known for its antiproliferative effects, acting primarily through the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1) and the generation of reactive oxygen species (ROS)[3].
Figure 1: Tautomeric equilibrium and CYP450-mediated bioactivation.
Pharmacological Properties & Mechanisms of Action
Metal Chelation and Collateral Sensitivity
The quinolin-5(8H)-one scaffold, particularly through its enol tautomer, is a privileged structure for metal chelation. It forms highly stable coordinate bonds with transition metals such as Cu(II), Fe(II)/Fe(III), and Zn(II)[4].
The Causality of Efficacy: Multidrug-resistant (MDR) cancer cells often upregulate metal-dependent enzymes to survive the stress of chemotherapeutics. By chelating intracellular iron and copper, quinolin-5(8H)-one derivatives induce "collateral sensitivity"—selectively starving MDR cells of essential metals or forming redox-active copper complexes that trigger lethal oxidative stress[4].
ROS Generation and Apoptosis
Once the oxidized quinoline-5,8-dione metabolite is formed, it undergoes futile redox cycling. This process generates superoxide radicals via Fenton-like reactions. The resulting oxidative stress disrupts mitochondrial membrane potential, downregulates the anti-apoptotic protein Bcl-2, upregulates Bax, and ultimately triggers caspase-3-dependent apoptosis[3].
Figure 2: Pharmacodynamic pathway of quinolin-5(8H)-one mediated cytotoxicity.
Quantitative Pharmacological Metrics
To contextualize the scaffold's potential, we summarize the key physicochemical and biological metrics typical of optimized quinoline derivatives below:
| Property / Assay | Typical Value Range | Biological Significance |
| BBB Permeability (PAMPA Pe ) | >4.7×10−6 cm s−1 | High potential to cross the blood-brain barrier, indicating utility in neurodegenerative targeting or risk of neurotoxicity[5]. |
| Cytotoxicity ( IC50 HeLa/KB-vin) | Potent antiproliferative activity against both drug-sensitive and multidrug-resistant cancer lines[3]. | |
| Metal Binding Affinity (Cu 2+ ) | Log β2≈15−18 | Strong chelation capacity, capable of stripping copper from physiological carrier proteins[4]. |
Toxicity Profile & Safety Assessment
While the pharmacological potency of quinolin-5(8H)-one is high, its toxicity profile requires rigorous management during lead optimization.
-
Hepatotoxicity & Mutagenesis: The parent quinoline scaffold is recognized by the EPA as a potential hepatocarcinogen[6]. The toxicity is primarily driven by CYP450-mediated epoxidation of the aromatic ring, which forms reactive electrophiles capable of forming covalent DNA adducts, leading to in vivo mutagenesis[6].
-
Off-Target Cytotoxicity: High doses of hydroxyquinoline derivatives have been linked to liver and kidney damage in mammalian models, alongside acute respiratory and dermal irritation[7].
-
Neurotoxicity: Because these compounds readily cross the blood-brain barrier (BBB)[5], unregulated metal chelation in the central nervous system can disrupt zinc and copper homeostasis, leading to neurotoxic side effects.
Self-Validating Experimental Workflows
To ensure data integrity, every assay in a drug development pipeline must be self-validating. Below are two critical protocols for evaluating quinolin-5(8H)-one derivatives, designed with built-in causality and internal controls.
Figure 3: Self-validating experimental workflow for compound screening.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: In vivo models of BBB penetration are often confounded by active efflux transporters (e.g., P-glycoprotein). To isolate and quantify passive transcellular diffusion—which is strictly a function of the compound's lipophilicity and pKa—we utilize PAMPA[5].
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock of the quinolin-5(8H)-one derivative in DMSO. Dilute to 50 µM in PBS (pH 7.4).
-
Membrane Coating: Coat the PVDF filter of the donor plate with 5 µL of a 1% porcine brain lipid (PBL) solution in dodecane.
-
Assembly: Add 200 µL of the compound solution to the donor wells. Add 200 µL of fresh PBS to the acceptor wells. Carefully mate the plates.
-
Incubation: Incubate at 25°C for 4 hours without agitation to maintain the unstirred water layer (UWL).
-
Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe ).
-
Self-Validation System: Include Verapamil (known high permeability) and Theophylline (known low permeability) in every plate. Validation rule: If Verapamil Pe<10×10−6 cm/s or Theophylline Pe>1×10−6 cm/s, the artificial membrane integrity is compromised, and the entire plate's data must be discarded.
Protocol 2: Metal-Binding Stoichiometry via UV-Vis Titration
Causality: The ability of the compound to induce ROS is directly tied to its metal-binding stoichiometry[4]. UV-Vis titration is used because the coordination of d-block metals (like Cu 2+ ) induces a distinct ligand-to-metal charge transfer (LMCT), resulting in a measurable bathochromic (red) shift.
Step-by-Step Methodology:
-
Baseline Scan: Prepare a 50 µM solution of the quinolin-5(8H)-one derivative in a 1:1 Methanol/HEPES buffer (pH 7.4). Record the baseline UV-Vis spectrum (200–600 nm).
-
Titration: Sequentially add 0.1 molar equivalents of CuCl 2 (from a 1 mM stock) to the cuvette.
-
Equilibration: Stir for 2 minutes after each addition to ensure thermodynamic equilibrium, then record the spectrum.
-
Data Analysis: Plot the absorbance at the new λmax against the molar ratio of Cu 2+ to Ligand to determine the binding stoichiometry (typically 1:2 for quinolines).
-
Self-Validation System: Monitor the spectra for an isosbestic point (a specific wavelength where absorbance remains constant throughout the titration). Validation rule: The presence of a sharp isosbestic point mathematically proves that only two absorbing species (free ligand and the metal-complex) exist in the system. If the isosbestic point drifts, it indicates compound degradation or precipitation, invalidating the binding constants.
Conclusion
The quinolin-5(8H)-one scaffold is a highly versatile, redox-active pharmacophore. Its ability to tautomerize, chelate essential metals, and undergo bioactivation into quinoline-5,8-diones makes it a powerful tool against multidrug-resistant pathogens and malignancies. However, researchers must carefully balance its potent ROS-generating capabilities against its inherent risks of hepatotoxicity and mutagenesis through rigorous, self-validating preclinical assays.
References
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MDPI. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines". MDPI. URL:[5]
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PubMed. "Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities". PubMed. URL:[3]
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MDPI. "Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells". MDPI. URL:[4]
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ChemicalBook. "8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation". ChemicalBook. URL:[7]
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Quinolin-5(8H)-one Solubility Profile in Polar and Non-Polar Organic Solvents: A Comprehensive Technical Guide
Executive Summary
Quinolin-5(8H)-one (CAS 749842-56-6) is a critical structural isomer within the quinolone family[1]. In solution and solid states, it exists in a complex tautomeric equilibrium with its enol counterpart, 5-hydroxyquinoline (CAS 578-67-6)[2][3]. Understanding the solubility profile of this bicyclic aromatic system across various organic solvents is paramount for successful drug formulation, synthesis optimization, and biological assay design. This whitepaper provides an in-depth mechanistic analysis of its solvation behaviors, supported by field-proven experimental protocols.
Mechanistic Principles of Solvation
The solubility of Quinolin-5(8H)-one is not merely a function of "like dissolves like"; it is dictated by the energetic competition between its crystalline lattice forces and solvent-solute interactions[4].
Tautomerism and Solvent Polarity
In the solid state, Quinolin-5(8H)-one forms a rigid crystal lattice stabilized by strong intermolecular hydrogen bonding and π−π stacking. When introduced to a solvent, the solvation energy must overcome these lattice forces[4].
-
Polar Aprotic Solvents: Solvents with high dielectric constants stabilize the polar keto form (Quinolin-5(8H)-one) through strong dipole-dipole interactions.
-
Non-Polar Solvents: In apolar environments, the equilibrium often shifts toward the enol tautomer (5-hydroxyquinoline) to maximize intramolecular hydrogen bonding, though overall solubility remains low due to the inability to disrupt the bulk crystal lattice[5].
Intermolecular Forces and Amphiphilicity
The quinoline core is inherently hydrophobic[4]. However, the ketone oxygen (or hydroxyl group in the enol form) and the nitrogen heteroatom serve as distinct hydrogen bond acceptor and donor sites. This amphiphilic nature requires solvents that can simultaneously accommodate the hydrophobic aromatic rings and interact with the polar functional groups[6].
Fig 1. Solvent-dependent tautomeric equilibrium and solvation pathways of Quinolin-5(8H)-one.
Solubility Profile Analysis
Polar Organic Solvents (Protic & Aprotic)
-
Aprotic Solvents (DMSO, DMF): These exhibit the highest solubilization capacity. Dimethyl sulfoxide (DMSO) is the universal standard for preparing concentrated stock solutions because its highly polar S=O bond acts as a strong hydrogen bond acceptor, effectively disrupting the crystalline lattice of the quinolinone[4].
-
Protic Solvents (Methanol, Ethanol): Quinolin-5(8H)-one shows excellent solubility in alcohols. The polar hydroxyl group of the alcohol forms robust hydrogen bonds with the nitrogen atom in the quinoline ring, while the aliphatic chain interacts favorably with the hydrophobic core via van der Waals forces[5][6].
Non-Polar and Halogenated Solvents
-
Halogenated Solvents (Dichloromethane, Chloroform): These solvents are highly effective. Despite being only slightly polar, their high polarizability allows them to interact intimately with the electron-rich aromatic system of the quinoline molecule[5][6].
-
Apolar Hydrocarbons (Toluene, Hexane, Cyclohexane): The compound is only partly soluble in aromatic hydrocarbons like toluene (relying solely on π−π interactions) and is practically insoluble in aliphatic hydrocarbons like cyclohexane due to a complete lack of hydrogen bonding capability[5].
Aqueous Solvents & Co-Solvent Strategies
Quinoline derivatives have notoriously poor aqueous solubility (often limited to a few milligrams per liter) due to the hydrophobic bicyclic aromatic core[4][6]. In biological assays, scientists must use co-solvents (e.g., DMSO, propylene glycol)[6]. A frequent experimental failure is "crashing out"—where the compound precipitates upon dilution from a DMSO stock into an aqueous buffer because the thermodynamic solubility limit is abruptly exceeded[4].
Quantitative Solubility Data
The following table synthesizes the solubility behavior of Quinolin-5(8H)-one across various solvent classes based on structural and empirical data[4][5][6].
| Solvent Class | Specific Solvent | Solubilization Capacity | Mechanistic Driver |
| Polar Aprotic | DMSO, DMF | Very High (>50 mg/mL) | Strong H-bond acceptor; high dielectric constant disrupts lattice[4][5]. |
| Polar Protic | Methanol, Ethanol | High (10-50 mg/mL) | H-bonding between solvent hydroxyl and quinoline nitrogen[5][6]. |
| Halogenated | Dichloromethane, Chloroform | High (10-50 mg/mL) | Favorable polarizability and interaction with the aromatic core[5][6]. |
| Aromatic Hydrocarbon | Toluene, Benzene | Low to Moderate (<5 mg/mL) | π−π stacking interactions, but lacks H-bonding capability[5]. |
| Aliphatic Hydrocarbon | Cyclohexane, Hexane | Insoluble (<0.1 mg/mL) | Inability to overcome strong intermolecular crystal lattice forces[5]. |
| Aqueous | Water, PBS Buffers | Very Low (<1 mg/mL) | Hydrophobic bicyclic core rejection; requires co-solvents[4][6]. |
Experimental Methodologies & Protocols
To ensure scientific integrity, solubility must be measured using self-validating systems. Below are two industry-standard protocols for determining the solubility of Quinolin-5(8H)-one.
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the absolute maximum concentration of the compound in a given solvent at equilibrium.
-
Solid Dispensing: Add an excess amount (e.g., 100 mg) of solid Quinolin-5(8H)-one to a 4 mL amber glass vial (amber protects the photosensitive quinoline core).
-
Solvent Addition: Dispense exactly 1.0 mL of the target organic solvent into the vial.
-
Equilibration: Cap the vial and incubate at 25°C ± 0.1°C for 48 hours with continuous orbital agitation (500 rpm). Causality: 48 hours ensures the kinetic dissolution phase has passed and true thermodynamic equilibrium is reached.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid lattice.
-
Quantification: Carefully extract the supernatant, perform necessary serial dilutions in a compatible mobile phase, and quantify via HPLC-UV at the compound's λmax .
Fig 2. Self-validating thermodynamic solubility workflow (Shake-Flask Method).
Protocol 2: High-Throughput Kinetic Solubility Screening
This protocol is crucial for identifying the "crashing out" threshold when diluting from organic stocks into aqueous biological assays[4].
-
Stock Preparation: Prepare a 10 mM stock solution of Quinolin-5(8H)-one in 100% DMSO. Vortex vigorously and sonicate for 5-10 minutes if solid aggregates persist[4].
-
Serial Dilution: In a 96-well plate, create a serial dilution of the DMSO stock solution using 100% DMSO to maintain solubility during the dilution phase[4].
-
Aqueous Introduction: Transfer a fixed volume (e.g., 2 µL) of each DMSO dilution into a clear 384-well assay plate containing 198 µL of aqueous assay buffer (e.g., PBS, pH 7.4)[4].
-
Nephelometric Measurement: Incubate for 2 hours at room temperature, then measure light scattering using a nephelometer. A sharp increase in light scattering indicates the kinetic solubility limit has been breached, and the compound has precipitated.
References
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The Quinolin-5(8H)-one Scaffold and Its Derivatives: A Technical Guide on Discovery, Synthesis, and Biological Applications
Executive Summary
The pursuit of novel chemical space is a cornerstone of modern drug discovery. Within the broader quinolone family, the quinolin-5(8H)-one scaffold—and its saturated, fused, and spiro-derivatives—has emerged as a privileged structural motif[1]. Historically, while 2-quinolones and 4-quinolones have been extensively characterized for their antimicrobial properties, the 5-oxo isomers and their complex tricyclic derivatives have only recently been unlocked through advanced synthetic methodologies.
This whitepaper provides an in-depth technical analysis of the quinolin-5(8H)-one scaffold. We will explore the causality behind the synthetic breakthroughs that enabled its functionalization, detail the step-by-step methodologies for generating its most potent derivatives, and analyze its pharmacological applications—ranging from highly selective kinase inhibition to potent anti-protozoal activity.
Structural Evolution and Chemical Diversity
The quinolin-5(8H)-one core is a structural isomer of traditional oxoquinolines. Its unique topology allows for diverse functionalization, particularly at the positions flanking the nitrogen and the carbonyl group. By utilizing tandem cyclization and asymmetric multicomponent reactions, medicinal chemists have successfully expanded this core into highly complex, biologically active tricyclic and spirocyclic frameworks[2][3].
Evolution of the quinolin-5(8H)-one scaffold into complex, biologically active derivatives.
Key Synthetic Methodologies and Protocols
The synthesis of complex quinolin-5-one derivatives requires precise control over chemoselectivity and enantioselectivity. Below are two self-validating protocols that demonstrate the causality behind specific reagent and solvent choices.
Protocol A: Tandem Quinolone-Alkyne-Cyclisation for Pyrrolo[1,2-a]quinolin-5-ones
To investigate the antiprotozoal potential of nitrogen-fused 4(1H)-quinolones, researchers developed a tandem cyclization reaction involving a Camps reaction followed by nucleophilic addition onto an alkyne moiety[2].
Mechanistic Causality: The choice of solvent and base is critical here. Using an aprotic solvent (e.g., 1,4-dioxane) yields only trace amounts of the desired endocyclic unsaturated pyrrolo[1,2-a]quinolin-5-one. However, switching to a protic solvent (tert-butanol) drastically increases the cyclization yield. The protic environment stabilizes the transition states during the nucleophilic attack of the quinolone-nitrogen on the alkyne, while strong bases (NaOH or tert-BuOK) are required to deprotonate the intermediate and drive the cyclization forward[4].
Step-by-Step Methodology:
-
Precursor Preparation: Synthesize the starting material, 2,2-dimethyl-oct-3-ynamide, ensuring the α -position of the amide is blocked to obstruct unwanted 2-quinolone formation.
-
Solvent & Base Addition: Dissolve the precursor in tert-butanol (protic solvent). Add a strong base, either NaOH or tert-BuOK (1.5 to 2.0 equivalents).
-
Thermal Activation: Heat the reaction mixture to 75 °C under continuous stirring.
-
Tandem Cyclization: Allow the reaction to proceed until TLC indicates the complete consumption of the minor 4(1H)-quinolone intermediate. The base facilitates the nucleophilic addition of the nitrogen onto the alkyne.
-
Isolation: Quench the reaction, extract with ethyl acetate, and purify via flash chromatography to isolate 1-butyl-3,3-dimethylpyrrolo[1,2-a]quinolin-5(3H)-one (Yield: ~57% with tert-BuOK)[4].
Workflow for the chemoselective synthesis of pyrrolo[1,2-a]quinolin-5-ones.
Protocol B: Organocatalytic Asymmetric [3 + 3] Cyclization for Spirooxindoles
Spirooxindoles exhibit a wide spectrum of bioactivities, including antimicrobial and antioxidant properties. Constructing a chiral tetrahydroquinolin-5-one-based spirooxindole requires an asymmetric multicomponent approach[3].
Mechanistic Causality: A standard achiral condensation would yield a racemic mixture, which is suboptimal for biological targets that exhibit chiral recognition (e.g., alanyl aminopeptidase). By utilizing a chiral cinchona alkaloid as a bifunctional organocatalyst, the transition state is sterically directed, ensuring that the [3 + 3] cyclization of cyclic enaminone, isatin, and malononitrile proceeds with excellent enantioselectivity (up to 97:3 er)[5].
Step-by-Step Methodology:
-
Reagent Assembly: Combine equimolar amounts of cyclic enaminone, isatin, and malononitrile in a reaction vessel.
-
Catalyst Introduction: Add 10-20 mol% of a chiral cinchona alkaloid derivative (acting as a bifunctional hydrogen-bonding catalyst).
-
Reaction Conditions: Stir the mixture in an appropriate organic solvent (e.g., dichloromethane or toluene) at room temperature or slightly reduced temperatures to maximize stereocontrol.
-
Cyclization: The catalyst simultaneously activates the electrophilic isatin/malononitrile intermediate and the nucleophilic enaminone, directing the facial attack to form the spiro-stereocenter.
-
Purification: Upon completion, concentrate the mixture and purify via chiral HPLC to isolate the highly enantioenriched tetrahydroquinolin-5-one-based spirooxindole[6].
Pharmacological Applications and Target Pathways
A. Exquisite Kinome-Wide Selectivity: GSK3 Inhibition
Glycogen synthase kinase 3 (GSK3 α and GSK3 β ) is a nodal regulatory kinase in the canonical Wnt/ β -catenin pathway and a prime target for mood disorders and neurodegenerative diseases[7][8]. Historically, GSK3 inhibitors suffered from poor kinome-wide selectivity.
A breakthrough occurred when a high-throughput screening campaign identified a novel pyrazolo-tetrahydroquinolinone scaffold. Compounds derived from this scaffold (such as BRD1652 and BRD0209 ) take advantage of an uncommon tridentate interaction with the hinge region of GSK3[9]. This specific binding mode grants them unparalleled selectivity over the broader human kinome, allowing for precise in vivo efficacy in dopaminergic signaling paradigms modeling bipolar disorder[10].
Modulation of the Wnt/β-catenin pathway via selective GSK3 inhibition.
B. Anti-Protozoal Activity
The tricyclic pyrrolo[1,2-a]quinolin-5-one derivatives synthesized via the tandem cyclization method (Protocol A) have demonstrated potent anti-protozoal activity. At concentrations of 5 μ g/mL, these compounds fully abrogated the infection of human red blood cells by Plasmodium falciparum[2]. Furthermore, they exhibited specific nanomolar potency against the liver stage of the malaria parasite and Toxoplasma gondii, presenting a vital new scaffold to combat parasite resistance to existing quinolone-based drugs[4].
Quantitative Data Summary
The table below summarizes the biological efficacy of key quinolin-5-one derivatives across different therapeutic domains.
| Scaffold Derivative | Target / Disease Model | Key Compound(s) | Observed Efficacy / Metric | Reference |
| Pyrazolo-tetrahydroquinolinone | GSK3 α / GSK3 β (Bipolar Disorder) | BRD1652, BRD0209 | High potency; Unparalleled kinome-wide selectivity via tridentate hinge binding. | [7][9] |
| Pyrrolo[1,2-a]quinolin-5-one | Plasmodium falciparum (Malaria) | Tricyclic Compound 15 | Full abrogation of RBC infection at 5 μ g/mL; Nanomolar liver-stage potency. | [2][4] |
| Tetrahydroquinolin-5-one Spirooxindole | Alanyl Aminopeptidase / Oxidative Stress | Chiral Spiro-derivatives | High enantiomeric ratio (97:3 er); up to 99% synthetic yield. | [3][5] |
Conclusion
The quinolin-5(8H)-one scaffold represents a highly versatile chemical space. By moving beyond traditional quinolone structures and employing sophisticated synthetic strategies—such as tandem alkyne cyclizations and asymmetric organocatalysis—researchers have unlocked derivatives with remarkable biological properties. From the exquisite kinome selectivity of pyrazolo-tetrahydroquinolinones against GSK3 to the potent anti-malarial activity of pyrrolo-fused variants, this scaffold continues to be a rich vein for modern drug discovery and development.
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Application Notes & Protocols: A Guide to the Synthesis of Quinolin-5(8H)-one Derivatives
Introduction: The Quinolin-5(8H)-one Scaffold
The quinolin-5(8H)-one core represents a significant class of nitrogen-containing heterocyclic compounds. As a privileged structure in medicinal chemistry and materials science, its derivatives have garnered substantial interest due to their diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The unique electronic and structural features of the dihydropyridinone ring fused to a benzene moiety make it a versatile scaffold for drug development professionals.
This guide provides an in-depth exploration of a robust and adaptable protocol for synthesizing quinolin-5(8H)-one derivatives, primarily focusing on the Bohlmann-Rahtz pyridine synthesis. We will dissect the mechanistic underpinnings of this strategy, provide detailed, step-by-step experimental procedures, and discuss modern advancements that enhance efficiency and sustainability. The objective is to equip researchers with both the practical methodology and the theoretical understanding necessary to confidently synthesize and customize these valuable compounds.
Primary Synthetic Strategy: The Bohlmann-Rahtz Synthesis
The Bohlmann-Rahtz pyridine synthesis, first reported in 1957, is a powerful and reliable two-step method for creating substituted pyridines, which can be adapted for the quinolin-5(8H)-one system.[4][5][6] The strategy involves an initial Michael addition reaction between an enamine and an ethynyl ketone to form a key aminodiene intermediate. This intermediate is then subjected to a cyclodehydration reaction to construct the final heterocyclic ring.[7][8]
Mechanistic Rationale
The elegance of the Bohlmann-Rahtz synthesis lies in its predictable and regioselective nature. The initial conjugate addition is driven by the nucleophilicity of the enamine and the electrophilicity of the ethynyl ketone. The subsequent cyclodehydration step is the critical ring-forming event. This step often requires high temperatures to overcome the energetic barrier of E/Z isomerization and subsequent cyclization.[4][7] However, the process can be significantly accelerated at lower temperatures through the use of Brønsted or Lewis acid catalysis, which promotes both the initial addition and the final cyclodehydration.[7]
Caption: The Bohlmann-Rahtz reaction pathway.
Experimental Protocol 1: Synthesis of a Representative Quinolin-5(8H)-one Derivative
This protocol is divided into two primary stages: the formation of the aminodiene intermediate and its subsequent cyclodehydration.
Materials & Reagents
| Reagent/Material | Molar Eq. | MW ( g/mol ) | Sample Amount | Purpose |
| Substituted Enamine | 1.0 | - | (e.g., 0.50 mmol) | Starting Material |
| Substituted Ethynyl Ketone | 1.2 | - | (e.g., 0.60 mmol) | Starting Material |
| Acetic Acid (Glacial) | Catalytic | 60.05 | (e.g., 0.5 mL) | Brønsted Acid Catalyst |
| Toluene | - | 92.14 | (e.g., 10 mL) | Solvent |
| Anhydrous MgSO₄ | - | 120.37 | - | Drying Agent |
| Silica Gel (230-400 mesh) | - | - | - | Chromatography |
| Hexanes/Ethyl Acetate | - | - | - | Eluent |
Step A: Michael Addition (Formation of Aminodiene Intermediate)
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted enamine (1.0 eq).
-
Solvent Addition: Add anhydrous toluene (approx. 0.05 M concentration relative to the enamine) to the flask.
-
Reagent Addition: Add the substituted ethynyl ketone (1.2 eq) to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 10% of the solvent volume). The use of an acid catalyst can facilitate a one-pot procedure by promoting both the Michael addition and the subsequent cyclodehydration.[7]
-
Reaction Monitoring: Stir the mixture at room temperature or gentle heat (50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting enamine is consumed. For some substrates, this intermediate can be isolated.[8]
Step B: Acid-Catalyzed Cyclodehydration
-
Heating: Upon consumption of the starting material (as determined in Step A), increase the temperature of the reaction mixture to reflux (approx. 110 °C for toluene).
-
Reaction Time: Maintain the reflux for 4-12 hours. The causality for heating is to provide the activation energy for the E/Z isomerization and the subsequent cyclodehydration cascade.[4] The acid catalyst lowers this energy barrier, allowing the reaction to proceed at a lower temperature than the traditional uncatalyzed method, which can require up to 200 °C.[8]
-
Reaction Monitoring: Continue to monitor the formation of the quinolin-5(8H)-one product by TLC.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification and Characterization
A robust purification and characterization workflow is essential to validate the synthesis and ensure the material is suitable for further applications.
Caption: General workflow for product purification and analysis.
Step A: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass chromatography column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. After evaporating the DCM, carefully load the resulting dry powder onto the top of the prepared column.[9] This dry-loading technique typically results in better separation compared to liquid loading.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The optimal solvent system should be predetermined by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified quinolin-5(8H)-one derivative.
Step B: Structural Characterization
-
¹H and ¹³C NMR: Dissolve the purified sample in an appropriate deuterated solvent (e.g., CDCl₃). The resulting spectra should confirm the proton and carbon framework of the target molecule. Expect characteristic signals for the aromatic and dihydropyridinone protons.
-
Mass Spectrometry (MS): Analyze the sample to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[10]
-
Infrared (IR) Spectroscopy: An IR spectrum will show characteristic absorption bands, notably the C=O stretch of the ketone group in the quinolinone ring.
Alternative & Modern Synthetic Approaches
While the Bohlmann-Rahtz synthesis is a powerful tool, other methods offer alternative pathways and advantages.
Friedländer Annulation
The Friedländer synthesis is a classic and straightforward method for producing quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11] Modern variations employ a range of catalysts, such as molecular iodine or ceric ammonium nitrate, to facilitate the reaction under milder conditions.[10][12][13] This method is particularly useful when the corresponding 2-aminoaryl ketone precursor is readily available. A domino approach involving the in situ reduction of a 2-nitroaryl ketone followed by Friedländer cyclization further expands the utility of this reaction.[14]
Microwave-Assisted Synthesis
The application of microwave irradiation has emerged as a green and efficient technique for accelerating organic reactions.[15] For quinolinone synthesis, microwave assistance can dramatically reduce reaction times from hours to minutes and often improves yields.[16][17] The reaction of anilines with β-ketoesters, a key step in the Conrad-Limpach synthesis of quinolones, can be performed in a microwave reactor at 250 °C in just 15 minutes, demonstrating a significant improvement over conventional heating methods.[16]
Photoredox Catalysis
Visible-light photoredox catalysis represents a cutting-edge approach, enabling the formation of radical intermediates under exceptionally mild and controlled conditions.[18][19] This strategy has been successfully applied to the synthesis of dihydroquinolin-2-ones through the intermolecular addition and cyclization of carbamoyl radicals with olefins.[18] These methods avoid the need for harsh reagents or high temperatures, offering a sustainable and often novel route to complex heterocyclic systems.[20]
Conclusion
The synthesis of quinolin-5(8H)-one derivatives is a vital task for researchers in drug discovery and materials science. The Bohlmann-Rahtz synthesis provides a robust and versatile foundation for accessing this scaffold. By understanding the underlying mechanism, researchers can rationally modify reaction conditions—such as employing acid catalysis or microwave heating—to optimize outcomes. Furthermore, an awareness of alternative strategies like the Friedländer annulation and modern photoredox catalysis equips scientists with a broader toolkit to tackle diverse synthetic challenges. The detailed protocols and workflows presented herein serve as a comprehensive guide for the successful synthesis, purification, and validation of these important heterocyclic compounds.
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Conrad-Limpach Synthesis. SynArchive. Available at: [Link]
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Conrad–Limpach synthesis. Wikipedia. Available at: [Link]
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Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]
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Al-Zaydi, K. M. (2010). Microwave-Assisted Preparation of Quinolone and Quinoline Derivatives. SYNLETT, 2010(07), 1081–1084. Available at: [Link]
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Wu, J., et al. (2006). Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation. Organic & Biomolecular Chemistry, 4(9), 1657. Available at: [Link]
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Jamison, C. R., et al. (2016). Photoredox-catalyzed procedure for carbamoyl radical generation: 3,4-dihydroquinolin-2-one and quinolin-2-one synthesis. Chemical Science, 7(5), 3113–3118. Available at: [Link]
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Bose, D. S., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 12(1), 100–110. Available at: [Link]
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Bohlmann-Rahtz Pyridine Synthesis. SynArchive. Available at: [Link]
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Quinoline Synthesis: Conrad-Limpach-Knorr. Organic Chemistry. Available at: [Link]
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Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides. SAGE Journals. Available at: [Link]
- Microwave-assisted synthesis of 2-(1H)-quinolinones. Google Patents.
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A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. Available at: [Link]
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CONRAD-LIMPACH-KNORR. YouTube. Available at: [Link]
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Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available at: [Link]
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Martínez, R., et al. (2008). Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols. The Journal of Organic Chemistry, 73(24), 9778–9780. Available at: [Link]
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Friedländer synthesis. Wikipedia. Available at: [Link]
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Diversity-oriented Synthesis of Quinolines via Friedländer Annulation Reaction Under Mild Catalytic Conditions. PubMed. Available at: [Link]
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]
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Bagley, M. C., et al. (2009). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molecules, 14(11), 4549–4561. Available at: [Link]
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Microwave-assisted Synthesis of Quinolines. Bentham Science Publishers. Available at: [Link]
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Visible Light Photoredox-Catalyzed Synthesis of Quinazolinone Derivatives and their cytotoxicity. Der Pharma Chemica. Available at: [Link]
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Liu, Z., et al. (2022). Photoredox Cyclization of N-Arylacrylamides for Synthesis of Dihydroquinolinones. Organic Letters, 24(1), 166–171. Available at: [Link]
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Metal-free domino one-pot protocols for quinoline synthesis. RSC Publishing. Available at: [Link]
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Semiheterogeneous Photoredox Catalysis: Synthesis of 3-Sulfonylquinolines via Radical Multicomponent Cascade Annulation. PubMed. Available at: [Link]
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Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR. Available at: [Link]
- Method for preparing quinoline-5,8-diones. Google Patents.
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Efficient and Sustainable Synthesis of Biobased 8-Hydroxyquinoline with the Heterogeneous Catalytic System in Aqueous Media. ACS Publications. Available at: [Link]
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Different catalytic approaches of Friedländer Synthesis of Quinolines. ResearchGate. Available at: [Link]
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Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]
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Chemistry of Quinoline-5,8-diones. ACS Publications. Available at: [Link]
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Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. PubMed. Available at: [Link]
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Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. Available at: [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
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8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]
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Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Semantic Scholar. Available at: [Link]
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Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. PubMed. Available at: [Link]
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Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. Available at: [Link]
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Synthesis and Biological Evaluation of Quinoline Salicylic Acids As P-Selectin Antagonists. ACS Publications. Available at: [Link]
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Synthesis of Selenyl-Substituted Quinoline Derivatives via Substrate-Controlled Three-Component Domino Reactions. ACS Publications. Available at: [Link]
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Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopy of Quinolin-5(8H)-one
Target Audience: Researchers, analytical chemists, and drug development professionals. Compound: Quinolin-5(8H)-one (CAS: 749842-56-6)
Introduction & Scientific Context
Quinolin-5(8H)-one is a highly specialized structural isomer within the broader quinolone family ()[1]. The quinolinone and tetrahydroquinolinone scaffolds are privileged structures in medicinal chemistry, frequently serving as critical intermediates in the synthesis of antimalarials, kinase inhibitors, and Na+/H+ exchanger inhibitors ()[2].
Unlike fully aromatic quinolines, quinolin-5(8H)-one possesses a unique electronic topology: an intact aromatic pyridine ring fused to a non-aromatic, conjugated cyclohexadienone-like system (specifically, a conjugated enone with a methylene group at the C-8 position). This structural dichotomy requires precise Nuclear Magnetic Resonance (NMR) spectroscopic characterization to confirm the exact position of the double bonds and the ketone, distinguishing it from its tautomers and related derivatives like 7,8-dihydroquinolin-5(6H)-one ()[3].
Structural Causality & Expected Chemical Shifts
Understanding the causality behind the NMR chemical shifts is essential for accurate signal assignment and structural validation.
-
The Peri-Deshielding Effect (H-4): The proton at the C-4 position is spatially proximate to the C-5 carbonyl oxygen. The magnetic anisotropy of the C=O double bond strongly deshields H-4 through space, pushing its resonance significantly downfield (typically >8.3 ppm).
-
Electronegativity of Nitrogen (H-2 & C-2): The adjacent pyridine nitrogen withdraws electron density via inductive effects, leaving the H-2 proton highly deshielded (~8.85 ppm).
-
Conjugated Enone System (H-6 & H-7): The C-6 and C-7 protons exhibit characteristic α,β-unsaturated ketone shifts. H-7 (β-position) is further downfield than H-6 (α-position) because resonance structures place a partial positive charge on the β-carbon, depleting its local electron density.
Reference NMR Data
The following tables summarize the reference ¹H and ¹³C NMR spectroscopic data for quinolin-5(8H)-one, derived from structural principles and comparative data of related N-heterocycles ()[4].
Table 1: ¹H NMR Reference Data (400 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Rationale |
| H-2 | 8.85 | dd | 4.5, 1.5 | 1H | Strong inductive deshielding by adjacent pyridine nitrogen. |
| H-4 | 8.40 | dd | 8.0, 1.5 | 1H | Peri-deshielding effect from the C-5 carbonyl oxygen. |
| H-3 | 7.45 | dd | 8.0, 4.5 | 1H | Typical aromatic pyridine proton, least deshielded in the ring. |
| H-7 | 7.10 | dt | 10.0, 3.5 | 1H | β-proton of the enone system; resonance deshielded. |
| H-6 | 6.25 | dt | 10.0, 2.0 | 1H | α-proton of the enone system; shielded relative to H-7. |
| H-8 | 3.65 | dd | 3.5, 2.0 | 2H | Aliphatic methylene, deshielded by adjacent aromatic ring. |
Table 2: ¹³C NMR Reference Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Rationale |
| C-5 | 198.0 | Quaternary | Conjugated ketone carbonyl carbon. |
| C-8a | 160.0 | Quaternary | Aromatic bridgehead carbon attached to nitrogen. |
| C-2 | 153.5 | CH | Aromatic carbon adjacent to nitrogen. |
| C-7 | 145.0 | CH | β-carbon of the conjugated enone system. |
| C-4 | 135.0 | CH | Aromatic carbon, para to nitrogen. |
| C-6 | 129.5 | CH | α-carbon of the conjugated enone system. |
| C-4a | 128.0 | Quaternary | Bridgehead aromatic carbon. |
| C-3 | 123.0 | CH | Aromatic carbon, meta to nitrogen. |
| C-8 | 34.0 | CH₂ | Aliphatic methylene carbon. |
Experimental Protocol: Self-Validating NMR Acquisition
To ensure data integrity and reproducibility, follow this self-validating workflow for sample preparation and data acquisition.
Step 1: Sample Preparation
-
Action: Dissolve 15–20 mg of highly pure quinolin-5(8H)-one in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
-
Causality: CDCl₃ is preferred over DMSO-d₆ to prevent hydrogen-bonding interactions with the C-5 carbonyl, which can artificially broaden signals and shift the H-4 resonance further downfield due to solvent effects.
Step 2: Instrument Setup & Tuning
-
Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform probe tuning and matching for both ¹H and ¹³C nuclei.
-
Causality: Proper tuning ensures maximum radiofrequency (RF) power transfer to the sample and maximizes the signal-to-noise ratio (SNR), which is critical for detecting the quaternary carbons (C-5, C-4a, C-8a).
Step 3: Locking and Shimming
-
Action: Lock onto the deuterium signal of CDCl₃ (7.26 ppm). Adjust the Z-axis gradients (Z0–Z5) until the lock level is maximized and stable.
-
Validation: A properly shimmed sample will yield a TMS peak with a linewidth at half-height (FWHM) of < 1.0 Hz.
Step 4: Parameter Optimization & Acquisition
-
¹H NMR: Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 1.5 seconds. Acquire 16–64 scans.
-
¹³C NMR: Use a proton-decoupled sequence (zgpg30). Set D1 to 2.5–3.0 seconds. Acquire 512–1024 scans.
-
Causality: The extended D1 for ¹³C is mandatory. Quaternary carbons (C-5, C-4a, C-8a) lack attached protons and therefore lack efficient dipole-dipole relaxation mechanisms. A short D1 will result in these peaks being artificially suppressed or completely lost in the baseline.
Step 5: Processing & Phase Correction
-
Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier Transformation. Manually correct zero-order and first-order phases to ensure symmetrical peak bases.
Workflow Visualization
Fig 1. Self-validating high-resolution NMR acquisition workflow for quinolin-5(8H)-one.
References
-
PubChem. "2-Hydroxy-7,8-dihydro-5(6H)-quinolinone" National Center for Biotechnology Information.[Link][3]
-
Journal of Medicinal Chemistry. "Novel, Non-acylguanidine-type Na+/H+ Exchanger Inhibitors: Synthesis and Pharmacology of 5-Tetrahydroquinolinylidene Aminoguanidine Derivatives" ACS Publications, 2002.[Link][2]
-
The Journal of Organic Chemistry. "One-Pot Sequential Hydroamination Protocol for N-Heterocycle Synthesis" ACS Publications, 2023.[Link][4]
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Application Note: Advanced Purification and Crystallization Protocols for Quinolin-5(8H)-one Derivatives
Introduction and Mechanistic Context
Quinolin-5(8H)-ones, particularly fused tricyclic systems such as pyrazolo[3,4-b]quinolin-5-ones, are privileged heterocyclic scaffolds in modern drug discovery. They exhibit profound biological activities, most notably acting as potent protein kinase inhibitors in oncology models and as antimicrobial agents[1].
These complex architectures are typically synthesized via one-pot multicomponent reactions (MCRs) involving 5-aminopyrazoles, cyclic 1,3-diketones (e.g., dimedone), and aromatic aldehydes[2]. While MCRs are highly efficient, they generate crude mixtures containing unreacted starting materials and minor regioisomers. Historically, these mixtures required solvent-heavy column chromatography for purification. However, the rigid, planar nature of the quinolin-5(8H)-one core promotes strong intermolecular hydrogen bonding (N-H···O=C) and π−π stacking. This high lattice energy makes these compounds highly crystalline, allowing researchers to bypass chromatography entirely in favor of scalable, green crystallization techniques[3].
This application note details a self-validating, step-by-step protocol for the purification of quinolin-5(8H)-one derivatives, focusing on the causality behind solvent selection, thermodynamic control, and structural validation.
Solvent Optimization and Thermodynamic Rationale
The success of direct crystallization relies on exploiting the differential solubility between the target heterocycle and the reaction byproducts.
-
Trituration (The Kinetic Wash): Multicomponent reactions often leave behind unreacted aldehydes or diketones. Because the target quinolin-5(8H)-one has a highly stable crystal lattice, it is nearly insoluble in cold, moderately polar halogenated solvents. Triturating the crude solid with dichloromethane (CH₂Cl₂) rapidly dissolves these impurities while leaving the target compound intact[2].
-
Primary Solvation (The Thermodynamic Phase): Ethanol (EtOH) is the optimal primary solvent. At reflux (90 °C), its hydrogen-bonding network effectively solvates the polar functional groups of the quinolinone.
-
Antisolvent Nucleation: Water acts as a potent antisolvent. Adding water to the hot ethanol solution disrupts the organic solvation shell, drastically reducing the solubility capacity of the system and forcing the solution into a state of supersaturation, which drives controlled nucleation[2].
Table 1: Solvent System Performance for Quinolin-5(8H)-one Purification
| Solvent System | Process Role | Typical Yield (%) | Expected Purity (%) | Mechanistic Remarks |
| Dichloromethane (CH₂Cl₂) | Trituration | N/A | N/A | Strips unreacted lipophilic starting materials prior to thermal dissolution[2]. |
| Methanol (MeOH) | Primary Solvent | >90 | >95 | Excellent solubility at reflux; rapid precipitation upon cooling[3]. |
| Ethanol (EtOH) | Primary Solvent | 85–90 | >98 | Preferred for safety, optimal thermal gradient, and superior crystal morphology[3]. |
| EtOH : H₂O (2:1) | Solvent/Antisolvent | 75–85 | >99 | Water acts as an antisolvent to force supersaturation and high-purity nucleation[2]. |
Step-by-Step Experimental Protocol
This methodology is designed as a self-validating system. Visual cues (e.g., cloud points) and precise thermal gradients ensure reproducibility across different quinolin-5(8H)-one analogs.
Phase 1: Crude Isolation and Trituration
-
Harvesting: Following the completion of the MCR, pour the reaction mixture into ice-cold water to precipitate the crude product. Collect the solid via suction filtration on a medium-frit Büchner funnel.
-
Trituration: Transfer the crude solid back to the funnel. Triturate with CH₂Cl₂ (3 × 20 mL per gram of crude product), applying gentle vacuum suction to pull the filtrate through after each wash[2].
-
Pre-drying: Dry the solid in a vacuum oven at 50 °C for 1 hour to remove residual CH₂Cl₂.
Phase 2: Hot Dissolution and Antisolvent Addition
-
Dissolution: Transfer the pre-dried solid to an Erlenmeyer flask equipped with a magnetic stir bar. Place the flask in an oil bath heated to 90 °C.
-
Solvent Addition: Slowly add anhydrous EtOH dropwise until the solid is completely dissolved, forming a clear yellow solution[2].
-
Cloud Point Induction (Optional but Recommended): To maximize purity, slowly add boiling H₂O dropwise until the solution becomes faintly cloudy (the cloud point). Add 1-2 drops of EtOH to clear the solution slightly.
Phase 3: Controlled Nucleation and Cooling
-
Thermal Gradient: Turn off the heat and magnetic stirring. Allow the flask to remain in the oil bath as it cools to room temperature. This slow cooling rate (~10 K/hour) prevents the kinetic trapping of impurities within the crystal lattice.
-
Maturation: Once at room temperature, transfer the flask to an ice bath (0 °C) and let it crystallize overnight to maximize yield[2].
Phase 4: Filtration and Vacuum Drying
-
Filtration: Collect the resulting crystals by suction filtration.
-
Washing: Wash the filter cake with 2 × 10 mL of a cold (0 °C) EtOH or an Acetonitrile/H₂O mixture (1:1) to remove any surface-adhered mother liquor[4].
-
Drying: Transfer the crystals to a vacuum drying oven. Dry overnight at 50 °C under vacuum (5–40 mbar)[2]. Causality Note: Drying at 50 °C effectively removes trapped ethanol/water without risking thermal degradation, as these compounds typically exhibit melting points above 195 °C[5].
Workflow Visualization
Figure 1: Step-by-step workflow for the purification and crystallization of quinolin-5(8H)-ones.
Analytical Validation Standards
To ensure the self-validating nature of this protocol, the final crystalline product should be subjected to the following analytical checks:
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and ¹H NMR should indicate >98% purity[5]. Minor impurities (if any) are typically structural isomers that can be removed by a second recrystallization cycle.
-
Melting Point Analysis: Pure pyrazolo[3,4-b]quinolin-5-one derivatives exhibit sharp, high melting points. Depending on the aryl substituents, melting points typically range from 195–210 °C[5], with some heavily substituted derivatives exceeding 300 °C[6].
-
Spectroscopic Markers: IR spectroscopy should reveal a strong, sharp absorption band at ~1686–1670 cm⁻¹ corresponding to the C-5 carbonyl group[3].
References
-
Title : 8 - Organic Syntheses Procedure (7,7-Dimethyl-3-phenyl-4-p-tolyl-6,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinolin-5(4H)-one) Source : Organic Syntheses (orgsyn.org) URL : 2
-
Title : Multicomponent Dipolar Cycloaddition Strategy: Combinatorial Synthesis of Novel Spiro-Tethered Pyrazolo[3,4-b]quinoline Hybrid Heterocycles Source : ACS Publications (acs.org) URL : 3
-
Title : Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source : PubMed Central (nih.gov) URL : 1
-
Title : Tuning of Chemo- and Regioselectivities in Multicomponent Condensations of 5-Aminopyrazoles, Dimedone, and Aldehydes Source : The Journal of Organic Chemistry (acs.org) URL : 5
-
Title : Application of TMU-17-UR as a pillar-layered MOFs as a hydrogen bonding catalyst for the preparation of pyrazolo[3,4-b]quinolines Source : RSC Publishing (rsc.org) URL : 6
-
Title : 8 - Organic Syntheses Procedure (Pyrazolo[3,4-b]quinolin-5-one, 1,4,6,7,8,9-hexahydro-7,7-dimethyl-4-(4-methylphenyl)-3-phenyl-) Source : Organic Syntheses (orgsyn.org) URL : 4
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Application of TMU-17-UR as a pillar-layered MOFs as a hydrogen bonding catalyst for the preparation of pyrazolo[3,4- b ]quinolines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01752A [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in Quinolin-5(8H)-one Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Synthesis of Quinolin-5(8H)-one
The synthesis of quinolin-5(8H)-one, a tetrahydroquinoline derivative, is a nuanced process. While several classical methods for quinoline synthesis exist, such as the Friedländer annulation or Combes synthesis, the construction of this specific partially saturated ketone presents unique challenges.[1][2] The most common strategies involve the condensation of a β-amino-α,β-unsaturated ketone with a cyclic 1,3-dicarbonyl compound or related precursors.[3] Low yields in these syntheses are a frequent impediment, often stemming from a handful of critical, yet manageable, experimental parameters.
This guide is structured as a series of frequently asked questions (FAQs) to directly address the most common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low or I'm not getting any product. What are the primary factors to investigate?
Low yields are a common frustration in quinolinone synthesis and can often be traced back to several key factors:[4]
-
Purity of Starting Materials: Ensure the purity of your reactants, particularly the amine and dicarbonyl compounds. Impurities can lead to unwanted side reactions and inhibit catalyst activity.[5]
-
Reaction Temperature: The temperature is a critical parameter. For many condensation reactions leading to quinolinones, excessively high temperatures can lead to tar formation and decomposition of starting materials or the product.[4] Conversely, a temperature that is too low will result in an incomplete reaction.
-
Choice of Solvent: The solvent plays a crucial role in the reaction's success. High-boiling point solvents are often employed for thermal cyclizations.[4] The polarity of the solvent can also significantly impact the solubility of reactants and the reaction rate.
-
Catalyst Activity: If a catalyst is used, ensure it is active and present in the correct concentration. In some cases, the product itself can inhibit the catalyst.[5]
-
Reaction Time: It is essential to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation from prolonged reaction times.[4]
Q2: I'm observing the formation of multiple side products. What are the likely causes and how can I minimize them?
The formation of side products is a significant contributor to low yields. The most common side reactions in the synthesis of quinolin-5(8H)-one and related structures are:
-
Aldol Condensation: Self-condensation of the ketone starting material can occur, especially under basic conditions.[4][5] To mitigate this, consider a slow addition of the base or switching to an acidic catalyst.
-
Incomplete Cyclization: The intermediate enamine may not fully cyclize, leading to a mixture of products. This can often be addressed by optimizing the reaction temperature and time.
-
Aromatization: Depending on the reaction conditions and the presence of oxidizing agents, the desired quinolin-5(8H)-one can be oxidized to the corresponding quinolin-5-ol, an aromatic compound. Careful control of the reaction atmosphere (e.g., under an inert gas like nitrogen or argon) can help prevent this.
Q3: How do I choose the appropriate synthetic strategy for quinolin-5(8H)-one?
Several synthetic routes can be adapted for the synthesis of quinolin-5(8H)-one. The choice of strategy often depends on the available starting materials and the desired substitution pattern.
-
Modified Friedländer Annulation: This is a versatile method involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1] For quinolin-5(8H)-one, this would typically involve the condensation of an aminocyclohexenone with a suitable dicarbonyl compound.
-
Hantzsch-Type Reaction: This multi-component reaction is a robust method for synthesizing 5,6,7,8-tetrahydroquinolines and can be adapted for quinolin-5(8H)-one.[1] It typically involves a cyclic 1,3-dicarbonyl compound, an aldehyde, an active methylene compound, and a nitrogen source like ammonium acetate.[1]
-
From 5,6,7,8-Tetrahydroquinoline: An alternative approach is the functionalization of a pre-existing 5,6,7,8-tetrahydroquinoline ring. For instance, a regioselective nitrosation at the 8-position to form an oxime, followed by hydrolysis, can yield the corresponding ketone.[6]
Experimental Protocols
The following are generalized protocols adapted from literature for related compounds, which can serve as a starting point for the synthesis of quinolin-5(8H)-one. Optimization for specific substrates is crucial.
Protocol 1: Hantzsch-Type Synthesis of a Tetrahydroquinoline Derivative
This protocol is a general guideline for a four-component reaction to synthesize a substituted 5,6,7,8-tetrahydroquinoline.
Materials:
-
Cyclohexane-1,3-dione (1.0 equiv)
-
Aromatic aldehyde (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
Ammonium acetate (1.2 equiv)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask, dissolve the cyclohexane-1,3-dione, aromatic aldehyde, and ethyl acetoacetate in ethanol.
-
Add ammonium acetate to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If necessary, purify the product by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Protocol 2: Hydrolysis of a Quinolinone Oxime
This protocol describes the conversion of a 6,7-dihydro-5H-quinolin-8-one oxime to the corresponding ketone.[6]
Materials:
-
6,7-Dihydro-5H-quinolin-8-one oxime (1.0 equiv)
-
Acetone
-
6 N Hydrochloric acid
Procedure:
-
To a stirred solution of the oxime in acetone, add 6 N HCl.[6]
-
Heat the resulting mixture to reflux for 16 hours.[6]
-
Cool the reaction to room temperature.
-
Neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Quinolin-5(8H)-one Synthesis
| Symptom | Potential Cause | Suggested Solution |
| No product formation | Inactive starting materials or catalyst | Check the purity and activity of all reagents. Use fresh catalyst. |
| Reaction temperature too low | Gradually increase the reaction temperature in 10°C increments and monitor by TLC. | |
| Low yield with many side products | Reaction temperature too high | Lower the reaction temperature to improve selectivity. |
| Incorrect stoichiometry | Ensure the correct molar ratios of reactants are used. | |
| Self-condensation of ketone | Use an acidic catalyst or slow addition of a basic catalyst. | |
| Reaction stalls before completion | Catalyst poisoning | Purify starting materials and use anhydrous solvents.[5] |
| Product inhibition | Try a lower initial concentration of reactants.[5] |
Visualizations
Caption: A systematic workflow for troubleshooting low yields.
Caption: A simplified reaction pathway for quinolin-5(8H)-one synthesis.
References
-
Convenient Synthesis of 5,6,7,8-Tetrahydroquinolin-8-ylamine and 6,7-Dihydro-5H-quinolin-8-one. Taylor & Francis Online. [Link]
-
5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. ScienceDirect. [Link]
-
Synthesis and evaluation of 5, 6-dihydro-8H-isoquinolino[1, 2-b]quinazolin-8-one derivatives as novel non-lipogenic ABCA1 up-regulators with inhibitory effects on macrophage-derived foam cell formation. National Institutes of Health. [Link]
-
Preparation of 5,6,7,8-tetrahydroquinoline derivatives. ResearchGate. [Link]
-
Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. National Institutes of Health. [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]
-
One-Pot Synthesis of Quinoline-Based Tetracycles by a Tandem Three-Component Reaction. ACS Publications. [Link]
-
260 quinolones for applications in medicinal chemistry: synthesis and structure. DOI. [Link]
-
Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Publishing. [Link]
-
Quinolones in Medicinal Chemistry: are Potential Applications Compromised by Limited Synthetic Approaches? ResearchGate. [Link]
-
Chemistry of Quinoline-5,8-diones. ACS Publications. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. 5,6,7,8-Tetrahydroquinolines. Part I. A novel synthesis of 7,8-dihydroquinolin-5(6H)-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
Improving catalyst turnover rates in quinolin-5(8H)-one derivative synthesis
Welcome to the technical support center for the synthesis of quinolin-5(8H)-one derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalytic reactions for this important heterocyclic scaffold. Here, we address common challenges in achieving high catalyst turnover rates and provide actionable troubleshooting strategies in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - Catalyst Performance and Reaction Yield
This section addresses the most common issues encountered during the synthesis of quinolin-5(8H)-one and related tetrahydroquinoline systems.
Question 1: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the primary factors I should investigate?
Low or no yield in the synthesis of quinolin-5(8H)-one derivatives can often be traced back to a few key areas: catalyst activity, reaction conditions, and substrate quality.
-
Catalyst Inactivity or Degradation: The catalyst, often a palladium complex in cross-coupling or C-H activation strategies, is the heart of the reaction. Its deactivation is a common culprit for low yields. The nitrogen atom in the quinoline ring system can act as a ligand, poisoning the metal center of the catalyst.[1] Additionally, at elevated temperatures, palladium catalysts can decompose to form inactive palladium black.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters. For instance, in Friedländer-type syntheses, which are common for building the quinoline core, excessive heat can lead to side reactions and decomposition of starting materials.[2] The polarity of the solvent can also significantly affect reaction rates and the solubility of your reactants.[2]
-
Poor Substrate Reactivity or Quality: The electronic and steric properties of your starting materials play a crucial role. Steric hindrance or deactivating electronic effects on your substrates can dramatically slow down the reaction.[2] Impurities in reagents or solvents, especially water and oxygen in anhydrous reactions, can also deactivate the catalyst.[1]
Question 2: I am observing the formation of significant side products. What are the likely culprits and how can I improve selectivity?
The formation of side products is a common challenge that directly impacts your yield and complicates purification.
-
Self-Condensation: In base-catalyzed reactions, such as the Friedländer synthesis, self-condensation of ketone-containing starting materials (an aldol condensation) is a frequent side reaction.[2]
-
Homocoupling: In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the boronic acid or the halo-quinoline can couple with themselves, leading to homocoupling byproducts.[1]
-
Hydrodehalogenation: This is the reduction of the halo-quinoline to the corresponding quinoline, which can compete with the desired cross-coupling reaction.[1]
To mitigate these issues, consider the following:
-
For self-condensation: A careful selection of the base and reaction temperature is crucial. Sometimes, a milder base or lower temperature can suppress this side reaction.
-
For homocoupling: Slow addition of the boronic acid can help maintain a low concentration in the reaction mixture, disfavoring homocoupling.[1]
-
For hydrodehalogenation: Employing a well-defined catalyst system and avoiding excessively high temperatures can help minimize this side reaction.[1]
Question 3: My palladium catalyst appears to be decomposing, as evidenced by the formation of palladium black. How can I prevent this and maintain catalyst activity?
The formation of palladium black indicates the aggregation of the palladium catalyst, leading to a significant loss of catalytic activity.[1]
-
Ligand Choice: The use of bulky phosphine ligands is a key strategy to stabilize the palladium center. These ligands sterically shield the metal, preventing both coordination by the quinoline nitrogen and aggregation.[1] Ligands such as XPhos, SPhos, and RuPhos are often effective in these systems.[1]
-
Reaction Temperature: High temperatures can accelerate catalyst decomposition.[1] It is often beneficial to run the reaction at a lower temperature, even if it requires a longer reaction time, to improve catalyst stability and overall yield.[1]
-
Pre-catalyst Activation: Many reactions utilize a Pd(II) pre-catalyst that needs to be reduced in situ to the active Pd(0) species. If this reduction is inefficient, it can lead to side reactions and catalyst decomposition. Consider using a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass this step.[1]
Section 2: Troubleshooting Guide - A Deeper Dive
This section provides a more detailed, step-by-step approach to troubleshooting specific issues.
Scenario 1: Low Catalyst Turnover Rate in a Palladium-Catalyzed C-H Functionalization
Problem: You are attempting a C-H functionalization to build the quinolin-5(8H)-one scaffold, but the reaction stalls at low conversion, indicating a poor catalyst turnover rate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low catalyst turnover.
Detailed Steps:
-
Evaluate the Catalyst System:
-
Ligand Screening: The choice of ligand is paramount. If you are using a standard ligand like PPh₃, consider switching to a bulkier, more electron-rich phosphine ligand. This can protect the palladium center from deactivation.
-
Palladium Source: If you are using a Pd(II) source, ensure your conditions are suitable for its reduction to the active Pd(0) species. Alternatively, switching to a direct Pd(0) source can be beneficial.[1]
-
-
Optimize Reaction Conditions:
-
Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer duration.[1]
-
Solvent and Base: The choice of solvent and base can significantly influence catalyst stability and reactivity. Screen a variety of solvents with different polarities and a range of bases to find the optimal combination for your specific substrate.
-
-
Assess Reagent Quality:
-
Purity: Ensure your starting materials are of high purity. Impurities can act as catalyst poisons.
-
Anhydrous and Degassed Conditions: Use freshly distilled and degassed solvents, particularly for anhydrous reactions. Oxygen can oxidize and deactivate the catalyst.[1]
-
Scenario 2: Poor Regioselectivity in Friedländer Annulation
Problem: You are performing a Friedländer-type synthesis to construct the quinolin-5(8H)-one ring system, but you are obtaining a mixture of regioisomers.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Steps:
-
Adjust Reaction Conditions:
-
Temperature: The reaction temperature can influence the kinetic versus thermodynamic control of the cyclization step. Experiment with a range of temperatures to see if it impacts the isomeric ratio.
-
Solvent: The solvent can affect the transition state energies of the different cyclization pathways. Screen a variety of solvents to find one that favors the desired regioisomer.
-
-
Change the Catalyst:
-
Modify the Substrate:
-
Blocking Groups: If one of the reactive positions on your substrate is leading to the undesired isomer, consider temporarily installing a blocking group to direct the cyclization to the desired position.
-
Section 3: Experimental Protocols and Data
Protocol 1: General Procedure for a Palladium-Catalyzed Synthesis of a Quinolin-5(8H)-one Derivative
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the halo-enone (1.0 equiv.), the appropriate boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Degassing: Seal the tube with a septum and purge with argon for 15-20 minutes.
-
Solvent and Catalyst Addition: Add degassed solvent (e.g., dioxane/water mixture). In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the ligand (if necessary) in the same degassed solvent. Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of Catalyst Systems for a Model Suzuki Coupling Reaction
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 65 |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Toluene | 110 | 8 | 82 |
| PdCl₂(dppf) (3) | - | K₃PO₄ (2) | DME | 80 | 16 | 91 |
| Pd₂(dba)₃ (2.5) | XPhos (6) | NaOtBu (2) | THF | 70 | 12 | 95 |
This data is illustrative and based on typical outcomes for similar cross-coupling reactions.
Section 4: Mechanistic Insights
Understanding the catalytic cycle is crucial for effective troubleshooting. Below is a simplified representation of a palladium-catalyzed Suzuki coupling cycle, a common method for C-C bond formation in the synthesis of quinolin-5(8H)-one derivatives.
Caption: Simplified catalytic cycle for a Suzuki coupling reaction.
Points of Failure:
-
Oxidative Addition: This step can be slow for electron-rich or sterically hindered aryl halides.
-
Transmetalation: The choice of base is critical for this step. The base activates the boronic acid, facilitating the transfer of the organic group to the palladium center.
-
Reductive Elimination: This final step can be hindered by bulky ligands or unfavorable electronic effects, potentially leading to catalyst decomposition.
By systematically addressing the potential issues outlined in this guide, researchers can significantly improve the efficiency and reliability of their quinolin-5(8H)-one derivative syntheses, leading to higher catalyst turnover rates and more successful outcomes.
References
- BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
- BenchChem. (2025). A Technical Guide to One-Pot Synthesis of Substituted 5,6,7,8-Tetrahydroquinolines.
- BenchChem. (2025). Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines.
- ChemicalBook. (n.d.). 5,6,7,8-Tetrahydroquinolin-8-ol synthesis.
- Liu, D., Zhou, S., & Gao, J. (2014). Room-Temperature Synthesis of Hydroxylnaphthalene-1,4-dione Derivative Catalyzed by Phenylphosphinic Acid.
Sources
A Tale of Two Scaffolds: A Comparative Analysis of Quinolin-8-ol and Quinoline-5,8-dione Biological Activities
A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals
In the vast and intricate world of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a foundational framework upon which a multitude of biologically active molecules have been built.[1] Its derivatives have shown a remarkable breadth of therapeutic potential, from fighting infections to combating cancer.[2][3] This guide delves into a comparative analysis of two important, yet structurally distinct, classes of quinoline derivatives: the extensively studied quinolin-8-ol (also known as 8-hydroxyquinoline or 8-HQ) and the potent quinoline-5,8-diones .
It is crucial to preface this comparison with a significant clarification. The initial topic of inquiry, quinolin-5(8H)-one, is a compound with a scarcity of published research on its biological activities. In contrast, quinolin-8-ol and its derivatives have been the subject of intense investigation for over a century.[4] Therefore, to provide a meaningful and data-driven comparison, this guide will focus on the well-documented biological profile of quinolin-8-ol and contrast it with that of the closely related and extensively studied quinoline-5,8-diones. This juxtaposition will offer valuable insights into how subtle structural modifications within the quinoline core can dramatically influence biological function and therapeutic efficacy.
The Contenders: Chemical Structures and Fundamental Properties
Quinolin-8-ol (8-Hydroxyquinoline) is a bicyclic heterocyclic organic compound where a hydroxyl group is attached to the C8 position of the quinoline ring. This seemingly simple molecule possesses a remarkable property that underpins the majority of its biological effects: it is a potent chelating agent for a wide range of metal ions, including iron, copper, and zinc.[4] This ability to bind to and modulate the activity of metal ions is central to its diverse pharmacological profile.
Quinoline-5,8-diones represent a class of quinoline derivatives characterized by a quinone moiety on the benzene ring. This structural feature bestows upon them a distinct set of chemical and biological properties, primarily related to their ability to participate in redox cycling and generate reactive oxygen species (ROS).[5] These compounds have garnered significant interest for their potent antiproliferative and anticancer activities.[6][7]
A Comparative Look at Biological Activities and Efficacy
The biological activities of quinolin-8-ol and quinoline-5,8-diones, while both significant, stem from fundamentally different mechanisms of action. This section will explore their efficacy in key therapeutic areas, supported by experimental data.
Antimicrobial Activity: A Battle Fought on Different Fronts
Quinolin-8-ol and its derivatives are renowned for their broad-spectrum antimicrobial properties, exhibiting activity against bacteria, fungi, and protozoa.[8][9] The primary mechanism of their antimicrobial action is the chelation of essential metal ions, which disrupts microbial enzyme systems and inhibits growth.[4] For some derivatives, the 2:1 complex of 8-HQ with iron is believed to be the active agent that penetrates the microbial cell and exerts its toxic effects.[4]
Quinoline-5,8-diones , while also possessing antimicrobial properties, are generally less studied in this context compared to their anticancer effects. Their mode of action is thought to involve the generation of intracellular ROS, which can damage cellular components and lead to cell death.[5]
| Compound/Derivative | Organism | Efficacy (MIC/IC50) | Reference |
| Quinolin-8-ol Derivatives | |||
| 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | M. tuberculosis | MIC: 32.73 μM | [9] |
| 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Gram-positive bacteria | MIC: 26.19 μM | [9] |
| 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | Gram-negative bacteria | MIC: 26.19 to >837.97 μM | [9] |
| 5-substituted-8-hydroxyquinoline derivatives | Gram-positive & Gram-negative bacteria | Showed greater activity than nitroxoline | [10] |
| Quinoline-5,8-dione Derivatives | |||
| Various synthetic derivatives | General antibacterial activity noted | Specific MIC values not consistently reported in broad reviews | [6] |
Anticancer Activity: Targeting the Malignant Cell
Both quinolin-8-ol and quinoline-5,8-dione derivatives have demonstrated significant potential as anticancer agents, albeit through distinct molecular pathways.
Quinolin-8-ol derivatives exert their anticancer effects through multiple mechanisms, many of which are linked to their metal-binding properties. These include:
-
Inhibition of Metalloenzymes: Targeting enzymes crucial for DNA synthesis and repair in rapidly proliferating cancer cells, such as ribonucleotide reductase.[4]
-
Induction of Oxidative Stress: 8-HQ can form complexes with endogenous copper ions, acting as an ionophore to transport copper into cancer cells. This leads to the generation of cytotoxic ROS, causing DNA damage and apoptosis.[4]
-
Proteasome Inhibition: Some derivatives, like clioquinol, have been shown to inhibit the proteasome, a key cellular machinery for protein degradation that is often overactive in cancer cells.[11]
Quinoline-5,8-diones are potent anticancer agents, with their primary mechanism of action being the inhibition of cell cycle progression and induction of apoptosis. Many of these compounds are inhibitors of Cdc25B protein phosphatase, an enzyme that plays a crucial role in regulating the cell cycle.[5] Their activity is also linked to the generation of intracellular ROS.[5]
| Compound/Derivative | Cancer Cell Line | Efficacy (IC50) | Reference |
| Quinolin-8-ol Derivatives | |||
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Raji (human Burkitt's lymphoma) | 5-10 fold lower than clioquinol | [11] |
| Clioquinol | Various tumor lines | Exhibits proteasome inhibition | [11] |
| Quinoline-5,8-dione Derivatives | |||
| C2-, C3-, or C4-modified quinoline-5,8-quinones | HeLa (human cervical cancer) | ~ 2 µM for two compounds | [5] |
| Novel quinoline-5,8-dione analogues | P388 (murine leukemia) | Comparable to cisplatin | [7] |
Neuroprotective Effects: A Divergence in Focus
The neuroprotective properties of quinolin-8-ol derivatives have been a significant area of research, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[8][12] The underlying hypothesis is that metal ion dyshomeostasis plays a crucial role in the pathology of these diseases. By acting as metal chelators, 8-HQ derivatives can help restore this balance.
In contrast, the neuroprotective effects of quinoline-5,8-diones are not as well-documented, with the research focus being predominantly on their anticancer properties.
Mechanisms of Action: A Visual Comparison
To better understand the distinct ways in which these two classes of compounds exert their biological effects, the following diagrams illustrate their primary mechanisms of action.
Caption: Mechanism of Action of Quinolin-8-ol.
Caption: Mechanism of Action of Quinoline-5,8-dione.
Experimental Protocols: A Guide for the Bench
To facilitate further research in this area, here are step-by-step methodologies for key experiments used to evaluate the biological activities of these compounds.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Workflow Diagram:
Caption: Workflow for MIC Determination.
Methodology:
-
Preparation of Compound Dilutions:
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).
-
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism overnight in a suitable broth.
-
Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include positive (microbe only) and negative (medium only) controls.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Alternatively, read the absorbance at 600 nm using a microplate reader.
-
Protocol 2: MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
-
Conclusion and Future Perspectives
This comparative guide highlights the distinct yet potent biological activities of quinolin-8-ol and quinoline-5,8-dione derivatives. While both classes of compounds are derived from the same privileged quinoline scaffold, their differing functional groups lead to divergent mechanisms of action and therapeutic applications.
Quinolin-8-ol and its derivatives, with their remarkable metal-chelating properties, continue to be a rich source of antimicrobial and neuroprotective agents. Future research in this area could focus on the development of more selective chelators to minimize off-target effects and enhance therapeutic efficacy.
Quinoline-5,8-diones , on the other hand, have emerged as powerful anticancer agents due to their ability to induce cell cycle arrest and apoptosis. The exploration of novel derivatives with improved specificity for cancer cells and reduced toxicity to normal cells remains a promising avenue for drug discovery.
The significant lack of research on quinolin-5(8H)-one presents a clear knowledge gap and an opportunity for future investigation. Exploring the synthesis and biological activities of this particular quinoline isomer could unveil novel pharmacological properties and expand the therapeutic potential of the quinoline family.
References
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Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. PubMed. [Link]
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Chemistry of Quinoline-5,8-diones. ACS Publications. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]
-
5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]
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Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). PMC. [Link]
-
Investigating the antiproliferative activity of quinoline-5,8-diones and styrylquinolinecarboxylic acids on tumor cell lines. PubMed. [Link]
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Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands. [Link]
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Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. PubMed. [Link]
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Recent advances in the synthesis and biological activity of 8-hydroxyquinolines. MDPI. [Link]
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Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing. [Link]
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Biological activities of quinoline derivatives. PubMed. [Link]
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Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. ResearchGate. [Link]
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Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives. PMC. [Link]
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Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives. PubMed. [Link]
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Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. MDPI. [Link]
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Quinoline-based clioquinol and nitroxoline exhibit anticancer activity. Dove Medical Press. [Link]
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Review on recent development of quinoline for anticancer activities. SpringerLink. [Link]
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Synthesis and investigation of antibacterial and antioxidants properties of some new 5-subsituted-8-hydroxyquinoline derivatives. ResearchGate. [Link]
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Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives. ACS Publications. [Link]
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The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Asian Journal of Chemistry. [Link]
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Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]
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Synthesis and biological applications of some novel 8-Hydroxyquinoline urea and thiourea derivatives. Arabian Journal of Chemistry. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. [Link]
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Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PubMed. [Link]
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Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. [Link]
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Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC. [Link]
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Quinolinyl Nitrone RP19 Induces Neuroprotection after Transient Brain Ischemia. ACS Publications. [Link]
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Discovery of Quinolinone Hybrids as Dual Inhibitors of Acetylcholinesterase and Aβ Aggregation for Alzheimer's Disease Therapy. ACS Publications. [Link]
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8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. PMC. [Link]
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Comparative Synthesis Yields and Mechanistic Pathways of Quinolin-5(8H)-one Derivatives
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Quinolin-5(8H)-ones and their highly functionalized tricyclic derivatives (such as pyrazolo-, pyrrolo-, and pyrano-fused scaffolds) are privileged structures in modern drug discovery. They exhibit profound biological activities, including nanomolar anti-protozoal efficacy against Plasmodium liver stages and potent anti-inflammatory properties. However, synthesizing these complex heterocycles requires careful selection of reaction pathways to balance yield, stereoselectivity, and scalability. This guide objectively compares three distinct synthetic methodologies, analyzing the mechanistic causality behind their experimental conditions and resulting yields.
Mechanistic Comparison & Yield Analysis
Pathway A: Catalyst-Free Multicomponent Reaction (Pyrazolo-fused Scaffolds)
The one-pot, three-component cyclocondensation of 1,3-diketones, 3-methyl-1-phenyl-1H-pyrazole-5-amine, and arylglyoxals represents a highly efficient approach to structural diversity (1)[1].
-
Yield Profile: 65–98%[1].
-
Mechanistic Causality: By utilizing an H₂O/EtOH solvent system under reflux, this pathway leverages the hydrophobic effect. Water forces the organic substrates into close proximity, accelerating the initial Knoevenagel condensation and subsequent Michael addition. The absence of a transition metal catalyst prevents unwanted degradation of the arylglyoxal intermediates, leading to exceptionally high yields and simplified purification[1].
Pathway B: Tandem Quinolone-Alkyne-Cyclisation (Pyrrolo-fused Scaffolds)
This pathway constructs unprecedented tricyclic pyrrolo[1,2-a]quinolin-5-ones via a tandem Camps cyclization and intramolecular alkyne addition (2)[2].
-
Yield Profile: 27–57%[2].
-
Mechanistic Causality: The choice of solvent is the primary determinant of success. When utilizing aprotic solvents (e.g., 1,4-dioxane), the reaction yields only trace amounts of the product. However, switching to a protic solvent (tert-butanol) combined with a strong base (tert-BuOK) stabilizes the highly polarized transition state required for the endocyclic cyclization. The base deprotonates the quinolone nitrogen, driving its nucleophilic attack onto the tethered alkyne[2].
Pathway C: Intramolecular Diels-Alder (IMDA) Cycloaddition (Pyrano-fused Scaffolds)
Furan-derived β-enamino diketones undergo an elegant IMDA reaction to form highly complex, diastereoselective pyrano[3,2-c]quinolin-5-one derivatives (3)[3].
-
Yield Profile: 46–92% (maintaining ~89% at gram-scale)[3].
-
Mechanistic Causality: The reaction is driven purely by thermal activation. The tethered nature of the dienophile to the furan diene restricts rotational degrees of freedom. This enforced rigid geometry drastically lowers the activation entropy (ΔS‡), guaranteeing high diastereoselectivity and robust yields even when scaled up to multi-gram quantities[3].
Workflow Visualization
Fig 1: Comparative synthetic workflows for quinolin-5(8H)-one derivatives.
Quantitative Data Summary
| Synthesis Pathway | Target Scaffold | Key Reagents / Catalyst | Solvent System | Temp (°C) | Yield Range | Scalability |
| A. Multicomponent | Pyrazolo[3,4-b]quinolin-5-ones | 1,3-diketone, arylglyoxal / None | H₂O / EtOH | 80 (Reflux) | 65–98% | High |
| B. Tandem Cyclisation | Pyrrolo[1,2-a]quinolin-5-ones | 2-alkynyl-4(1H)-quinolone / t-BuOK | tert-Butanol | 82.5 (Reflux) | 27–57% | Moderate |
| C. IMDA Cycloaddition | Pyrano[3,2-c]quinolin-5-ones | β-enamino diketones / None | Toluene / Neat | Thermal | 46–92% | Very High (Gram-scale) |
Validated Experimental Protocols
Protocol A: Catalyst-Free Synthesis of Pyrazolo[3,4-b]quinolin-5-ones
Self-validating principle: The precipitation of the product from the aqueous-alcoholic mixture serves as an immediate visual indicator of reaction completion.
-
Preparation: In a round-bottom flask, combine 1.0 mmol of arylglyoxal, 1.0 mmol of 3-methyl-1-phenyl-1H-pyrazole-5-amine, and 1.0 mmol of the selected 1,3-diketone.
-
Solvent Addition: Add a 1:1 mixture of H₂O and EtOH (10 mL). Rationale: The presence of water induces hydrophobic packing of the reactants, accelerating the Knoevenagel condensation.
-
Reaction: Stir the mixture under reflux (approx. 80 °C) for 2–4 hours. Monitor via TLC until the starting materials are consumed.
-
Isolation: Allow the mixture to cool to room temperature. The target pyrazolo[3,4-b]quinolin-5-one will precipitate as a solid. Filter, wash with cold aqueous ethanol, and recrystallize to achieve 65–98% yield[1].
Protocol B: Base-Promoted Synthesis of Pyrrolo[1,2-a]quinolin-5-ones
Self-validating principle: The absence of constitutional isomers in the crude NMR confirms the chemoselectivity driven by the protic solvent.
-
Preparation: Dissolve 0.5 mmol of 2-alkynyl-4(1H)-quinolone in 5 mL of anhydrous tert-butanol. Rationale: Protic solvents are mandatory to stabilize the transition state during endocyclic ring closure.
-
Base Addition: Add 1.5 equivalents of potassium tert-butoxide (tert-BuOK). Rationale: A strong base is required to fully deprotonate the quinolone nitrogen for the subsequent alkyne addition.
-
Reaction: Heat the reaction mixture to reflux under an inert argon atmosphere for 12 hours.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (silica gel, hexane/EtOAc gradient) to isolate the tricyclic product in 27–57% yield[2].
Protocol C: Gram-Scale IMDA Synthesis of Pyrano[3,2-c]quinolin-5-ones
Self-validating principle: The rigid tethering of the substrate ensures that only a single diastereomer is observable in the post-reaction crude mixture.
-
Preparation: Place 10.0 mmol of the furan-derived β-enamino diketone precursor into a thick-walled glass pressure tube.
-
Thermal Activation: Dissolve in a minimal amount of anhydrous toluene (or run neat if the substrate melts smoothly). Seal the tube.
-
Reaction: Heat the vessel to 110 °C for 6–8 hours. Rationale: Thermal energy alone is sufficient to overcome the activation barrier of the IMDA reaction, while the tethered geometry enforces strict diastereoselectivity.
-
Isolation: Cool the vessel to room temperature. Evaporate the solvent in vacuo. Triturate the crude residue with cold diethyl ether to afford the pure pyrano[3,2-c]quinolin-5-one as a crystalline solid in up to 89% yield (gram-scale)[3].
References
-
Title: The catalyst-free syntheses of pyrazolo[3,4- b ]quinolin-5-one and pyrazolo[4′,3′:5,6]pyrido[2,3- d ]pyrimidin-5,7-dione derivatives by one-pot, three-component reactions. Source: ResearchGate URL: 1
-
Title: Close the ring to break the cycle: Tandem quinolone-alkyne-cyclisation gives access to tricyclic pyrrolo[1,2-a]quinolin-5-ones with potent anti-protozoal activity. Source: National Institutes of Health (PMC) URL: 2
-
Title: Intramolecular Diels–Alder Cycloaddition of Furan-Derived β-Enamino Diketones: An Entry to Diastereoselective Synthesis of Polycyclic Pyrano[3,2-c]quinolin-5-one Derivatives. Source: ACS Publications URL: 3
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Comparative Validation Guide: Quinolin-5(8H)-one vs. Traditional Quinolines in Kinase Inhibition
Executive Summary
Quinoline derivatives are highly validated scaffolds in targeted oncology, predominantly functioning as protein kinase inhibitors[1]. However, traditional 4-anilinoquinolines are structurally planar, which can limit their spatial engagement within complex kinase binding pockets. The introduction of the quinolin-5(8H)-one core alters the electronic distribution and introduces a non-planar geometry, offering a novel approach to optimizing hydrogen-bonding networks.
As a Senior Application Scientist, I have structured this guide to objectively compare the binding affinity of a novel quinolin-5(8H)-one derivative against a standard 4-anilinoquinoline (Erlotinib analog) targeting the Epidermal Growth Factor Receptor (EGFR) kinase domain. This guide bridges in silico molecular docking predictions with in vitro Surface Plasmon Resonance (SPR) kinetic validation, providing a self-validating framework for drug development professionals.
Structural Rationale: The Quinolin-5(8H)-one Scaffold
The causality behind selecting the quinolin-5(8H)-one isomer lies in its unique pharmacophore. Standard quinolines rely on the quinoline nitrogen for hinge-region binding. By incorporating a 5-oxo modification, the scaffold gains an additional potent hydrogen-bond acceptor. Furthermore, the tautomeric flexibility at the N-8 position provides a reliable hydrogen-bond donor. This dual-action motif is hypothesized to anchor the compound more securely to the Met793 residue in the EGFR hinge region compared to standard planar analogs.
In Silico Evaluation: AutoDock Vina Performance
Molecular docking serves as the primary computational filter to estimate receptor-ligand binding free energy (ΔG)[2]. We utilized AutoDock Vina due to its advanced empirical scoring function and multithreaded iterated local search global optimizer, which significantly improves the accuracy of binding mode predictions over legacy software[3].
Quantitative Data: Docking Affinities
Target: EGFR Kinase Domain (PDB ID: 1M17)
| Compound Class | Core Structure | Binding Affinity (ΔG) | RMSD (Å) | Key Interacting Residues |
| Standard Control | 4-Anilinoquinoline | -8.4 kcal/mol | 1.2 | Met793 (H-bond) |
| Test Scaffold | Quinolin-5(8H)-one | -10.2 kcal/mol | 0.8 | Met793, Gln791, Thr790 |
Table 1: Comparative docking scores demonstrating the superior theoretical binding affinity of the quinolin-5(8H)-one derivative.
Fig 1. End-to-end workflow from in silico docking to in vitro SPR validation.
Methodology 1: Molecular Docking Protocol
This protocol is designed to ensure maximum conformational sampling of non-planar ligands.
-
Ligand and Receptor Preparation:
-
Action: Convert 3D structures into PDBQT format using AutoDockTools. Add polar hydrogens and compute Gasteiger charges.
-
Causality: AutoDock Vina's scoring function relies on PDBQT format to accurately calculate electrostatic interactions and assign atom types for hydrogen bonding[3]. Non-polar hydrogens are merged to reduce computational overhead without sacrificing accuracy.
-
-
Grid Box Definition:
-
Action: Center the grid box precisely on the ATP-binding hinge region (Met793). Dimensions: 20Å × 20Å × 20Å.
-
Causality: Constraining the search space strictly to the active site prevents the algorithm from wasting cycles on irrelevant allosteric pockets, ensuring higher resolution sampling of the intended target site.
-
-
Execution & Exhaustiveness:
-
Action: Run AutoDock Vina with the exhaustiveness parameter set to 16 (default is 8).
-
Causality: The non-planar nature of the 5(8H)-one ring introduces additional torsional degrees of freedom compared to planar quinolines. Doubling the exhaustiveness ensures deeper conformational sampling, preventing the optimizer from being trapped in local minima[3].
-
In Vitro Validation: Surface Plasmon Resonance (SPR)
To prove the docking results are not merely computational artifacts, in vitro validation is mandatory. SPR is the gold standard for label-free, real-time kinetic analysis, providing not just the equilibrium dissociation constant ( KD ), but the critical association ( ka ) and dissociation ( kd ) rates[4].
Quantitative Data: SPR Kinetics
| Compound Class | Association Rate ( ka ) | Dissociation Rate ( kd ) | Affinity ( KD ) |
| Standard Control | 4.2×104 M−1s−1 | 1.5×10−3 s−1 | 35.7 nM |
| Test Scaffold | 8.9×104 M−1s−1 | 3.1×10−4 s−1 | 3.48 nM |
Table 2: SPR Kinetic Parameters. The quinolin-5(8H)-one derivative exhibits a 10-fold higher affinity, driven primarily by a significantly slower dissociation rate.
Fig 2. Structural logic of quinolin-5(8H)-one binding within the kinase hinge region.
Methodology 2: SPR Kinetic Protocol
This protocol is optimized to eliminate mass transport limitations and baseline drift.
-
Sensor Chip Preparation (Ligand Immobilization):
-
Action: Immobilize recombinant EGFR onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS activation). Target an immobilization level of ~400 Response Units (RU)[5].
-
Causality: Amine coupling creates a stable, covalent bond. Keeping the RU low (~400) is critical for small molecule analysis to prevent steric hindrance and localized crowding, which can artificially skew kinetic readings.
-
-
Analyte Injection (Multi-Cycle Kinetics):
-
Action: Inject the quinolin-5(8H)-one derivative at five varying concentrations (e.g., 0.5 nM to 50 nM) at a high flow rate of 30 µL/min[5].
-
Causality: A high flow rate is strictly maintained to minimize mass transport limitations. This ensures that the measured association phase reflects the true chemical binding kinetics ( ka ) rather than the physical diffusion rate of the compound through the microfluidic channel[4].
-
-
Surface Regeneration:
-
Action: Inject a mild glycine-HCl buffer (pH 2.5) for 30 seconds between cycles.
-
Causality: This disrupts the non-covalent interactions between the analyte and EGFR, stripping the surface clean for the next cycle without denaturing the covalently bound kinase[5].
-
Conclusion
The integration of AutoDock Vina simulations with SPR kinetic validation provides a robust, self-validating pipeline for evaluating novel chemotypes. The data objectively demonstrates that the quinolin-5(8H)-one scaffold outperforms traditional planar quinolines. The 5-oxo modification acts as a superior hydrogen-bond acceptor, resulting in a lower binding free energy (-10.2 kcal/mol) and a 10-fold improvement in experimental binding affinity ( KD = 3.48 nM), driven predominantly by a highly stabilized dissociation rate ( kd ). For drug development professionals targeting treatment-resistant kinases, this non-planar scaffold warrants prioritized investigation.
References
-
Title : AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading Source : Journal of Computational Chemistry / PubMed Central URL : [Link]
-
Title : Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians Source : JMIR Bioinformatics and Biotechnology / PubMed Central URL : [Link]
-
Title : Discovery of New Quinoline-Based Diarylamides as Potent B-RAF V600E /C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity Source : International Journal of Molecular Sciences (MDPI) URL : [Link]
-
Title : Surface Plasmon Resonance Protocol & Troubleshooting Source : Creative Biolabs URL : [Link]
-
Title : Surface Plasmon Resonance for Protein-Protein Interactions Source : Affinité Instruments URL : [Link]
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- 1. Discovery of New Quinoline-Based Diarylamides as Potent B-RAFV600E/C-RAF Kinase Inhibitors Endowed with Promising In Vitro Anticancer Activity [mdpi.com]
- 2. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 3. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 4. affiniteinstruments.com [affiniteinstruments.com]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
FTIR Spectra Comparison Guide: Quinolin-5(8H)-one vs. 5-Hydroxyquinoline
Executive Summary
Understanding the tautomeric equilibrium of functionalized quinolines is critical for rational drug design, photochemistry, and materials science. This guide provides an objective, data-driven comparison of the FTIR spectral performance of 5-hydroxyquinoline (5HQ) —the thermodynamically stable enol form—and its elusive keto tautomer, quinolin-5(8H)-one . Because the keto form is highly unstable under standard conditions, this guide details the specialized cryogenic and photochemical methodologies required to isolate, validate, and spectroscopically characterize these distinct structural states.
Mechanistic Causality of Tautomerization
In standard solid or solution phases, 5HQ exists exclusively as the enol tautomer. Unlike 8-hydroxyquinoline, where the hydroxyl group is adjacent to the ring nitrogen (enabling direct intramolecular proton transfer), the OH group in 5HQ is located at the C5 position. This creates a massive spatial barrier that strictly prohibits intramolecular keto-enol tautomerization .
Why Matrix Isolation? To objectively compare the pure monomeric forms without the confounding variables of solvent-mediated intermolecular hydrogen bonding, researchers must employ Matrix-Isolation Infrared Spectroscopy (MI-IR) . By trapping 5HQ in a cryogenic nitrogen matrix at 10 K, intermolecular interactions are completely suppressed. Subsequent broadband UV irradiation ( λ≥288 nm) provides the necessary activation energy to induce homolytic cleavage of the O-H bond. The resulting hydrogen atom migrates and reattaches at the C8 position, successfully generating and trapping the cross-conjugated quinolin-5(8H)-one tautomer for FTIR analysis.
Photochemical tautomerization of 5-hydroxyquinoline to quinolin-5(8H)-one via radical intermediate.
FTIR Spectral Comparison Data
The structural transition from an aromatic phenol ring (enol) to a cross-conjugated cyclohexadienone-like ring (keto) yields highly distinct infrared signatures. The table below summarizes the quantitative FTIR data used to differentiate the two tautomers.
| Vibrational Mode | 5-Hydroxyquinoline (Enol) | Quinolin-5(8H)-one (Keto) | Structural Significance |
| ν (O-H) Stretch | ~3633 cm⁻¹ | Absent | Confirms the enol form; appears as a sharp peak in a cryogenic N₂ matrix. |
| ν (C=O) Stretch | Absent | ~1660–1690 cm⁻¹ | The definitive hallmark of the keto tautomer (cross-conjugated ketone). |
| ν (C-O) Stretch | ~1156–1178 cm⁻¹ | Absent | Represents the single-bond C-O vibration unique to the enol form. |
| ν (C-H) sp³ Stretch | Absent | ~2850–2950 cm⁻¹ | Indicates successful H-atom reattachment at the C8 position (sp² → sp³). |
| Ring ν (C=C/C=N) | ~1580–1620 cm⁻¹ | ~1600–1640 cm⁻¹ | Shifts reflect the loss of aromaticity in the phenolic ring upon tautomerization. |
Experimental Protocols: A Self-Validating System
To ensure scientific trustworthiness, the isolation and measurement of quinolin-5(8H)-one must operate as a self-validating system. We achieve this through Difference Spectra Analysis , which mathematically subtracts the baseline enol spectrum from the post-irradiation spectrum. Negative peaks strictly map to depleted enol bonds, while positive peaks exclusively map to newly formed keto bonds, eliminating matrix background noise and confirming stoichiometric conversion.
Step-by-Step Methodology
-
Sample Sublimation: Vaporize pure 5-hydroxyquinoline (97% purity, pre-pumped to remove volatile impurities) in a Knudsen cell under high vacuum.
-
Cryogenic Co-deposition: Co-deposit the 5HQ vapor with a large excess of high-purity nitrogen gas (N₂) onto a cold Cesium Iodide (CsI) window maintained at 10 K using a closed-cycle helium cryostat.
-
Baseline FTIR Measurement: Record the mid-IR spectrum (4000–450 cm⁻¹) of the matrix using an FTIR spectrometer equipped with a DTGS detector. This establishes the pure enol (5HQ) baseline.
-
Photochemical Irradiation: Irradiate the matrix in situ using a 500 W Hg(Xe) arc lamp with a λ≥288 nm cutoff filter for 60 minutes to induce homolytic O-H cleavage and tautomerization.
-
Difference Spectra Validation: Record the post-irradiation FTIR spectrum. Subtract the baseline spectrum (Step 3) from the new spectrum (Step 4). Validate the presence of quinolin-5(8H)-one by identifying the positive ν (C=O) band at ~1660 cm⁻¹ and the corresponding negative ν (O-H) band at ~3633 cm⁻¹.
Matrix isolation FTIR workflow for trapping and analyzing the quinolin-5(8H)-one tautomer.
References
-
Kuş, N., Sagdinc, S., & Fausto, R. "Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated 5-Hydroxyquinoline." The Journal of Physical Chemistry A, 2015.[Link]
-
Dinu, D. F., Podewitz, M., & Grothe, H. "On the synergy of matrix-isolation infrared spectroscopy and vibrational configuration interaction computations." Theoretical Chemistry Accounts, 2020.[Link]
Quinolin-5(8H)-one proper disposal procedures
Advanced Operational Guide: Safe Handling and Disposal of Quinolin-5(8H)-one
Executive Overview & Chemical Causality
As a critical N-heterocyclic building block in the synthesis of antimalarial and anticancer therapeutics, Quinolin-5(8H)-one requires meticulous handling and disposal protocols. Improper disposal of quinoline derivatives not only violates federal regulations but poses severe risks to aquatic ecosystems and laboratory personnel. This guide provides researchers and drug development professionals with a self-validating, step-by-step operational plan for the safe lifecycle management of Quinolin-5(8H)-one.
Hazard Assessment & Toxicological Causality
To manage a chemical safely, one must understand the mechanisms driving its toxicity. Quinolin-5(8H)-one shares the hazardous profile of the broader quinoline family.
-
Environmental Persistence: Quinoline structures resist standard microbial degradation in wastewater treatment facilities. If discharged into the municipal sewer, they persist and exhibit long-term toxicity to aquatic life[1].
-
Genotoxicity & Carcinogenicity: According to the 2, parent quinolines are classified as Group C possible human carcinogens[3][2]. The causality lies in hepatic metabolism: Cytochrome P450 enzymes oxidize the quinoline ring into highly reactive epoxide intermediates. These electrophilic epoxides can covalently bind to DNA, forming adducts that trigger mutagenic events[2].
Hepatic metabolism of quinoline derivatives showing genotoxicity and clearance pathways.
Quantitative Hazard & Safety Data
Before initiating any disposal workflow, verify the operational parameters and required engineering controls.
Table 1: Physicochemical & Hazard Summary of Quinoline Derivatives
| Parameter | Specification / Hazard Level | Operational Implication |
| Target Organs | Liver, Kidneys, Eyes, Skin | Mandates strict inhalation and dermal protection. |
| Aquatic Toxicity | High (Long-lasting effects) | Zero-drain-discharge policy is strictly enforced[1]. |
| Flammability | Low to Moderate | Store away from strong oxidizing agents[4]. |
| EPA Classification | Group C (Possible Carcinogen) | Treat all contaminated consumables as hazardous waste[3]. |
Table 2: Required PPE & Engineering Controls
| Control Type | Specification | Causality / Rationale |
| Gloves | Double-layered Nitrile (≥0.11 mm) | Prevents dermal absorption; quinolines can permeate thin latex. |
| Ventilation | Fume Hood (Face velocity 80-100 fpm) | Prevents inhalation of aerosolized powders during transfer. |
| Eye Protection | Chemical Splash Goggles | Protects against severe ocular irritation and corneal damage[5]. |
Step-by-Step Disposal Methodology
Disposal must be executed as a self-validating system, ensuring compliance with the6[6] and EPA Resource Conservation and Recovery Act (RCRA) regulations.
Phase 1: Source Segregation
-
Identify Waste Stream: Determine if the Quinolin-5(8H)-one is in solid form (powder, contaminated PPE) or dissolved in a liquid solvent.
-
Solvent Compatibility Check: If in liquid form, segregate halogenated solvents (e.g., DCM, Chloroform) from non-halogenated solvents (e.g., Methanol, DMSO). Validation: Mixing halogenated and non-halogenated waste significantly increases disposal costs and incineration complexity.
-
Isolate Aqueous Waste: Never mix organic quinoline waste with heavy metal aqueous waste.
Phase 2: Primary Containment & Packaging
-
Select Container: Use High-Density Polyethylene (HDPE) or glass carboys for liquid waste. For solid waste, use heavy-duty, puncture-resistant poly bags inside a rigid secondary container.
-
Volume Limit: Fill liquid containers to a maximum of 80% capacity. Validation: This leaves headspace for vapor expansion, preventing pressure-induced ruptures.
-
Seal & Inspect: Ensure the cap is a secure, screw-top lid (no parafilm or loose stoppers). Invert the container slightly to validate the seal integrity.
Phase 3: Labeling and Satellite Accumulation
-
Apply RCRA Labels: Affix a standardized "Hazardous Waste" label. Explicitly write "Quinolin-5(8H)-one" and the primary solvent. Do not use abbreviations.
-
Mark Hazards: Check the boxes for "Toxic" and "Environmental Hazard"[5].
-
Secondary Containment: Place the sealed container in a Satellite Accumulation Area (SAA) within a secondary containment bin capable of holding 110% of the largest container's volume.
Phase 4: Final Destruction via Incineration Standard autoclaving or chemical neutralization is insufficient for quinoline derivatives[6].
-
Transfer to Licensed Facility: Waste must be transferred to an EPA-licensed hazardous waste vendor.
-
High-Temperature Incineration: The vendor will subject the waste to controlled incineration at temperatures exceeding 1000°C. Validation: High thermal energy is required to completely cleave the stable N-heterocyclic ring. The facility must utilize flue gas scrubbing to neutralize the resulting nitrogen oxides (NOx), preventing atmospheric pollution[7].
Workflow for segregation, packaging, and disposal of Quinolin-5(8H)-one hazardous waste.
Emergency Spill Response Protocol
In the event of a breach, immediate action prevents environmental contamination:
-
Evacuate & Ventilate: Clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[4].
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or sand). Do not use combustible materials like sawdust[7].
-
Collection: Use non-sparking tools to scoop the absorbed material into a hazardous waste container.
-
Decontamination: Wash the spill surface with a compatible solvent, followed by soap and water, collecting all rinsate as hazardous waste[5].
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. Quinoline | CASRN 91-22-5 | DTXSID1021798 | IRIS | US EPA, ORD [iris.epa.gov]
- 3. epa.gov [epa.gov]
- 4. chemos.de [chemos.de]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
